Z-D-Tyr(Bzl)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c26-23(27)22(25-24(28)30-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)29-16-19-7-3-1-4-8-19/h1-14,22H,15-17H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAODWFPTVIUSZ-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428596 | |
| Record name | Z-D-Tyr(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92455-53-3 | |
| Record name | Z-D-Tyr(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of Z-D-Tyr(Bzl)-OH in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of N-α-Benzyloxycarbonyl-O-benzyl-D-tyrosine (Z-D-Tyr(Bzl)-OH), a critical building block in the nuanced field of peptide synthesis. While less commonly employed in modern solid-phase peptide synthesis (SPPS) compared to its Fmoc and Boc counterparts, the unique properties of the benzyloxycarbonyl (Z) protecting group offer distinct advantages in specific synthetic strategies, particularly in solution-phase synthesis and the preparation of complex peptide fragments. This guide provides a comprehensive overview of its chemical properties, a comparative analysis with other protecting group strategies, detailed experimental protocols, and an examination of its application in the synthesis of bioactive peptides, such as opioid receptor modulators.
Core Chemical and Physical Properties of this compound
This compound is a derivative of the amino acid D-tyrosine, where both the α-amino group and the phenolic hydroxyl group of the side chain are protected. The N-terminal α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, while the side chain hydroxyl group is protected by a benzyl (Bzl) group. This dual protection strategy is fundamental to its application in preventing unwanted side reactions during peptide bond formation.
| Property | Value |
| Molecular Formula | C₂₄H₂₃NO₅ |
| Molecular Weight | 405.44 g/mol [1][2] |
| CAS Number | 16677-29-5[1][2] |
| Appearance | Slightly cream-colored powder[3] |
| Melting Point | 118-122 °C |
| Optical Rotation | [α]²⁰/D +9.0 to +11.0° (c=1 in acetic acid) |
The Z-Protecting Group in the Landscape of Peptide Synthesis
The choice of a protecting group strategy is a cornerstone of peptide synthesis, dictating the overall workflow and the conditions required for deprotection. The Z-group, while historically significant, has been largely superseded by the acid-labile tert-butoxycarbonyl (Boc) and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups in routine SPPS. However, understanding the comparative advantages and disadvantages of each is crucial for strategic synthetic design.
| Feature | Z-Strategy (this compound) | Boc-Strategy (Boc-D-Tyr(Bzl)-OH) | Fmoc-Strategy (Fmoc-D-Tyr(Bzl)-OH) |
| Nα-Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd/C) | Moderate Acid (e.g., Trifluoroacetic Acid - TFA)[1][4] | Base (e.g., Piperidine) |
| Side-Chain (Bzl) Deprotection | Strong Acid (e.g., HF) or Hydrogenolysis | Strong Acid (e.g., HF)[1][4] | Strong Acid (e.g., TFA) |
| Orthogonality | High (deprotection conditions are distinct) | Semi-orthogonal (both groups acid-labile, but with different sensitivities) | High (deprotection conditions are distinct) |
| Typical Application | Solution-phase synthesis, Fragment condensation | Solid-phase peptide synthesis (SPPS) | Solid-phase peptide synthesis (SPPS) |
| Advantages | Stable to both acidic and basic conditions, useful for fragment synthesis. | Well-established, robust for long and difficult sequences.[5] | Milder deprotection conditions, amenable to automation.[5] |
| Disadvantages | Deprotection conditions not ideal for standard SPPS, potential for catalyst poisoning. | Requires strong, hazardous acids (HF) for final cleavage.[5] | Fmoc-protected amino acids are generally more expensive, potential for diketopiperazine formation.[5] |
| Coupling Efficiency | Generally high in solution-phase. | High, but can be sequence-dependent. | Generally high, with modern coupling reagents. |
| Racemization Risk | Can be minimized with appropriate coupling reagents. | Low for most amino acids. | Low with appropriate coupling reagents. |
Experimental Protocols
Solution-Phase Peptide Synthesis: Coupling of this compound
This protocol outlines a general procedure for the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.0 eq) in DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the solution and stir for 15-30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in DCM or DMF and add DIEA (1.0 eq) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the activated this compound solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, filter off the DCU precipitate.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by column chromatography or recrystallization.
Solid-Phase Peptide Synthesis: Deprotection of the Z-Group via Catalytic Transfer Hydrogenation
While less common, the Z-group can be removed on the solid support, typically via catalytic transfer hydrogenation. This method avoids the use of strong acids.
Materials:
-
Peptide-resin with an N-terminal Z-protected amino acid
-
Palladium on carbon (10% Pd/C)
-
Formic acid or ammonium formate as the hydrogen donor[5]
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
In a separate flask, prepare a solution of formic acid (e.g., 10 equivalents) in DMF.
-
Carefully add the 10% Pd/C catalyst (a catalytic amount) to the swollen resin.
-
Add the formic acid solution to the resin-catalyst mixture.
-
Gently agitate the reaction mixture at room temperature. The reaction progress can be monitored by HPLC analysis of a small cleaved sample.
-
The reaction time can vary from a few hours to overnight.
-
Once the deprotection is complete, filter the resin and wash thoroughly with DMF to remove the catalyst and byproducts.
-
The resin is now ready for the next coupling step.
Application in the Synthesis of Bioactive Peptides: Enkephalin Analogs and Opioid Receptor Signaling
The tyrosine residue is a critical pharmacophore for many bioactive peptides, including the endogenous opioid peptides, enkephalins. The synthesis of enkephalin analogs is a key area of research for the development of novel analgesics with improved side-effect profiles. The incorporation of D-amino acids, such as D-tyrosine, can enhance the peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life.
While many modern syntheses of enkephalin analogs utilize Boc or Fmoc strategies, the principles of peptide synthesis remain the same, and the Z-group has been historically used for such syntheses. The biological target of enkephalins is the opioid receptor, a G-protein coupled receptor (GPCR). The binding of an enkephalin analog to the μ-opioid receptor initiates a signaling cascade that ultimately leads to an analgesic effect.
Figure 1. Simplified signaling pathway of the μ-opioid receptor upon binding of an enkephalin analog.
The workflow for synthesizing such a peptide, regardless of the specific protecting group strategy, follows a cyclical process of deprotection and coupling.
Figure 2. General workflow for solid-phase peptide synthesis.
Conclusion
This compound, while not as prevalent in modern automated SPPS as its Boc and Fmoc counterparts, remains a valuable tool in the peptide chemist's arsenal. Its stability to both acidic and basic conditions makes it particularly useful for solution-phase synthesis and the preparation of complex peptide fragments for convergent synthesis strategies. A thorough understanding of its properties and the nuances of its deprotection, particularly via catalytic hydrogenation, allows for its strategic application in the synthesis of a wide range of bioactive peptides. The choice of protecting group strategy is ultimately dictated by the specific requirements of the target peptide, and a comprehensive knowledge of all available tools, including the historically significant Z-group, is essential for the successful design and execution of complex peptide syntheses.
References
A Comprehensive Technical Profile of Z-D-Tyr(Bzl)-OH
This document provides a detailed overview of the chemical properties of Z-D-Tyr(Bzl)-OH, a key reagent in peptide synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
This compound, with the chemical name N-Carbobenzyloxy-O-benzyl-D-tyrosine, is a protected amino acid derivative. The Z group (carbobenzyloxy) serves as a protecting group for the amine, while the benzyl (Bzl) group protects the hydroxyl function of the tyrosine side chain. This protection strategy is crucial for the controlled and sequential formation of peptide bonds in synthetic chemistry.
| Property | Value |
| Molecular Formula | C24H23NO5[1][2][3][4] |
| Molecular Weight | 405.44 g/mol [1][2][3][5] |
| Synonyms | Z-O-benzyl-D-tyrosine, N-alpha-carbobenzoxy-D-tyrosine O-benzyl ether[1] |
Molecular Structure and Components
The structure of this compound is comprised of a central D-tyrosine core, which is modified with two key protecting groups: the N-terminal carbobenzyloxy (Z) group and the O-benzyl (Bzl) ether on the phenolic side chain. The diagram below illustrates the logical relationship between these constituent parts.
Caption: Logical components of the this compound molecule.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of Z-D-Tyr(Bzl)-OH
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Benzyloxycarbonyl-O-benzyl-D-tyrosine (this compound), a crucial protected amino acid derivative utilized in peptide synthesis and drug development. This document outlines the core chemical properties, a detailed experimental protocol for its synthesis, and robust methods for its purification and characterization.
Core Chemical and Physical Properties
This compound is a derivative of the amino acid D-tyrosine, where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group and the phenolic hydroxyl group is protected by a benzyl (Bzl) group. This dual-protection strategy is essential for its application in stepwise peptide synthesis, preventing unwanted side reactions and ensuring the selective formation of peptide bonds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Z-L-Tyr(Bzl)-OH | Boc-D-Tyr(Bzl)-OH |
| Molecular Formula | C₂₄H₂₃NO₅[1] | C₂₄H₂₃NO₅[2] | C₂₁H₂₅NO₅[3] |
| Molecular Weight | 405.44 g/mol [1] | 405.4 g/mol [2][4][5] | 371.4 g/mol [3] |
| CAS Number | 92455-53-3[1] | 16677-29-5[2][5] | 63769-58-4[3] |
| Appearance | White powder[] | Slightly cream-colored powder[4] | White to off-white powder[3] |
| Melting Point | 113-119 °C[] | Not specified | 108-113 °C[3] |
| Purity (HPLC) | ≥ 99%[] | Not specified | ≥ 98%[3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from D-tyrosine. The first step involves the protection of the α-amino group with the benzyloxycarbonyl (Z) group, followed by the benzylation of the phenolic hydroxyl group.
2.1. Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of N-α-Benzyloxycarbonyl-D-tyrosine (Z-D-Tyr-OH)
-
Materials:
-
D-Tyrosine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve D-tyrosine in an aqueous solution of sodium carbonate or sodium bicarbonate in a reaction vessel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add benzyl chloroformate, either neat or dissolved in dioxane, to the stirred solution while maintaining the temperature and a basic pH.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a non-polar solvent like diethyl ether to remove unreacted benzyl chloroformate.
-
Carefully acidify the aqueous layer with a suitable acid (e.g., dilute HCl or KHSO₄ solution) to a pH of 2-3 to precipitate the product.
-
Collect the precipitated Z-D-Tyr-OH by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of N-α-Benzyloxycarbonyl-O-benzyl-D-tyrosine (this compound)
-
Materials:
-
Z-D-Tyr-OH (from Step 1)
-
Benzyl bromide (Bzl-Br)
-
A suitable base (e.g., Sodium bicarbonate (NaHCO₃), Sodium methoxide)
-
A suitable solvent (e.g., Dimethylformamide (DMF), Dioxane, Methanol)[7][8]
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the Z-D-Tyr-OH in a suitable solvent such as DMF.
-
Add a base, such as sodium bicarbonate.
-
Add benzyl bromide to the mixture and stir at room temperature or with gentle heating. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[7]
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product into ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[7]
-
Purification of this compound
Purification of the crude product is crucial to remove unreacted starting materials, reagents, and any side products to achieve the high purity required for peptide synthesis. The most common methods are extraction, precipitation, and crystallization.
3.1. Experimental Protocol: Purification by Crystallization
Crystallization is a highly effective method for obtaining high-purity this compound.[8]
-
Solvent Systems: A combination of a "good" solvent and an "anti-solvent" is typically used.
-
General Procedure:
-
Dissolve the crude this compound in a minimal amount of a warm "good solvent" (e.g., ethyl acetate).[8]
-
Slowly add an "anti-solvent" (e.g., hexane) until the solution becomes cloudy, indicating the onset of precipitation.[8]
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath (0-4 °C) to maximize crystal formation.[8]
-
Collect the crystals by filtration.
-
Wash the collected crystals with a small amount of the cold anti-solvent to remove residual impurities.
-
Dry the purified crystals under vacuum.
-
Characterization
The purity and structural integrity of the final product are confirmed through various analytical techniques.
Table 2: Analytical Data for Characterization
| Technique | Purpose | Expected Observations |
| HPLC | Quantitative purity assessment | A major peak corresponding to the product with purity ≥ 99%.[] |
| Melting Point | Indication of purity | A sharp melting point range, for this compound typically 113-119 °C.[] |
| ¹H NMR | Structural confirmation | Characteristic chemical shifts for aromatic protons, benzyl and benzyloxycarbonyl protons, and the amino acid backbone. |
| ¹³C NMR | Carbon framework analysis | Distinct signals for all carbon atoms in the molecule. |
| FT-IR | Functional group identification | Characteristic absorption bands for O-H (carboxylic acid), N-H (amide), C=O (carbonyls), and C-O stretches. |
Visualizing the Workflow
Diagram 1: Synthesis Workflow for this compound
References
- 1. 92455-53-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Z-Tyr(Bzl)-OH | C24H23NO5 | CID 47600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of Z-D-Tyr(Bzl)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-α-benzyloxycarbonyl-O-benzyl-D-tyrosine (Z-D-Tyr(Bzl)-OH), a pivotal building block in peptide synthesis and various therapeutic development endeavors. An understanding of its solubility in common organic solvents is fundamental for the optimization of reaction conditions, purification strategies, and formulation development. While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates qualitative information and furnishes a detailed experimental protocol for its determination.
Core Concepts in Solubility of Protected Amino Acids
The solubility of protected amino acids like this compound is governed by a delicate interplay of factors. The bulky, non-polar benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups significantly influence its solubility profile, steering it away from aqueous media and towards organic solvents. The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical determinants in achieving successful dissolution.
Qualitative Solubility Profile of this compound
Based on available literature and supplier information for this compound and analogous compounds, a qualitative solubility profile has been assembled. This information is crucial for initial solvent screening and methods development.
| Solvent | Chemical Class | Qualitative Solubility |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble to Clearly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Soluble |
| Chloroform | Chlorinated Hydrocarbon | Soluble |
| Ethyl Acetate | Ester | Soluble |
| Methanol (MeOH) | Polar Protic (Alcohol) | Sparingly Soluble |
| Ethanol (EtOH) | Polar Protic (Alcohol) | Sparingly Soluble |
| Water | Aqueous | Insoluble |
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility values, the following gravimetric method provides a robust framework. This protocol can be adapted for various organic solvents.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (anhydrous, analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or incubator
-
Analytical balance (readable to at least 0.1 mg)
-
Centrifuge
-
Pipettes and syringes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately dispense a known volume or mass of the chosen organic solvent into the vial.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, carefully remove the vial and allow any suspended solid to settle. For finer particles, centrifugation at a controlled temperature can be employed to pellet the excess solid.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe. To prevent precipitation, this step should be performed swiftly.
-
Filtration (Optional but Recommended): To ensure no solid particles are transferred, filter the withdrawn supernatant through a syringe filter compatible with the solvent into a pre-weighed, clean, and dry collection vial.
-
Solvent Evaporation: Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
-
Drying and Weighing: Once all the solvent has been removed, place the vial in a vacuum desiccator to ensure complete drying. Weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of supernatant withdrawn in mL) * 100
Safety Precautions: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of the processes involved in solubility determination, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical workflow for troubleshooting the dissolution of this compound.
Spectroscopic Characterization of Z-D-Tyr(Bzl)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and methodologies used for the characterization of N-Carbobenzyloxy-O-benzyl-D-tyrosine (Z-D-Tyr(Bzl)-OH). The structural integrity and purity of this protected amino acid are crucial for its application in peptide synthesis and other areas of drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a generalized workflow for spectroscopic analysis.
Spectroscopic Data
The structural confirmation of this compound relies on the comprehensive analysis of its ¹H NMR, ¹³C NMR, and FT-IR spectra. The following tables summarize the anticipated chemical shifts and absorption bands.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for elucidating the proton environment of a molecule. The expected chemical shifts for this compound are presented below. Chemical shifts may vary slightly depending on the solvent and concentration used.
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic (Z & Benzyl groups) | 7.40 - 6.90 | m | 14H |
| -NH (Amide) | ~5.1 | d | 1H |
| -CH (α-proton) | ~4.6 | m | 1H |
| -CH₂- (Z group) | ~5.1 | s | 2H |
| -CH₂- (Benzyl group) | ~5.0 | s | 2H |
| -CH₂- (β-protons) | 3.10 - 2.90 | m | 2H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. The table below lists the characteristic chemical shifts for the carbon atoms in this compound.
| Carbon | Chemical Shift (δ) ppm |
| C=O (Carboxylic Acid) | ~174 |
| C=O (Carbamate) | ~156 |
| Aromatic (C-O) | ~158 |
| Aromatic (Z & Benzyl groups) | 137 - 127 |
| -CH (α-carbon) | ~56 |
| -CH₂- (Z group) | ~67 |
| -CH₂- (Benzyl group) | ~70 |
| -CH₂- (β-carbon) | ~37 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound is typically acquired using a potassium bromide (KBr) pellet or as a thin film.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| N-H Stretch (Amide) | 3400 - 3200 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong |
| C=O Stretch (Carbamate) | 1700 - 1670 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Appropriate for the chemical shift range of the compound (e.g., 0-12 ppm).
-
Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for chemical shift referencing.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.[1]
-
Processing: Fourier transform with an appropriate line broadening, phase correction, and baseline correction. The solvent peak is used for chemical shift referencing.
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dry this compound sample in an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Mix the sample and KBr thoroughly by grinding until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-forming die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Z and Bzl Protecting Groups
In the precise and demanding world of chemical synthesis, particularly in the development of peptide-based therapeutics and research, the strategic use of protecting groups is fundamental. Among the arsenal of tools available to the modern chemist, the Carboxybenzyl (Z or Cbz) and Benzyl (Bzl) protecting groups hold a significant place. This technical guide provides a comprehensive exploration of these two foundational protecting groups, tailored for researchers, scientists, and drug development professionals. We will delve into their core chemical principles, provide detailed experimental protocols, present comparative quantitative data, and visualize the logical workflows inherent to their application in amino acid chemistry.
The Carboxybenzyl (Z/Cbz) Group: A Stalwart of Amine Protection
Introduced in the 1930s by Max Bergmann and Leonidas Zervas, the Carboxybenzyl group was a revolutionary development that paved the way for controlled, stepwise peptide synthesis.[1] Its primary role is the temporary protection of the highly nucleophilic and basic α-amino group of an amino acid, converting it into a significantly less reactive carbamate.[2] This transformation prevents unwanted side reactions during subsequent synthetic steps, such as peptide bond formation.[2]
The Cbz group is lauded for its stability across a broad spectrum of reaction conditions, including basic and mildly acidic environments, yet it can be selectively and cleanly removed under specific, mild conditions.[2]
Protection of Amino Acids with the Cbz Group
The most common method for introducing the Cbz group is through the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[3] The base is crucial for neutralizing the hydrochloric acid that is generated as a byproduct.[3][4]
Reaction Mechanism:
The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate.[2][3]
Deprotection of Cbz-Protected Amino Acids
The selective removal of the Cbz group is a critical step in peptide synthesis. Several methods are available, with catalytic hydrogenolysis being the most prevalent and mildest.[2][3]
1.2.1. Catalytic Hydrogenolysis: This is the most common method for Cbz deprotection and involves the use of a palladium catalyst, typically on a carbon support (Pd/C), with a hydrogen source.[3][5] The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.[3] The reaction cleaves the benzylic C-O bond, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[3][5]
Reaction Mechanism:
1.2.2. Acidic Conditions: Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Cbz group.[2][6] This method is particularly useful when the molecule contains other functional groups that are sensitive to catalytic hydrogenolysis (e.g., alkenes, alkynes).[7] The mechanism involves protonation of the carbamate followed by nucleophilic attack by the bromide ion.[3]
Quantitative Data for Cbz Protection and Deprotection
The efficiency of Cbz protection and deprotection is a key factor in its widespread use. The following tables summarize representative yields for these reactions.[3]
Table 1: Representative Yields for Cbz Protection of Various Amino Acids [3]
| Amino Acid | Reagents and Conditions | Yield (%) |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | >90 |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | >90 |
Table 2: Representative Yields for Cbz Deprotection [3]
| Substrate | Reagents and Conditions | Yield (%) |
| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | >95 |
| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | >95 |
| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90 |
| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | >95 |
The Benzyl (Bzl) Group: A Versatile Protector for Side Chains
The benzyl group is a widely used protecting group in peptide synthesis, primarily for the side-chain functionalities of amino acids.[8][9] It is commonly used to protect the hydroxyl groups of serine, threonine, and tyrosine, the carboxyl groups of aspartic and glutamic acid, and the thiol group of cysteine.[9][10]
In the context of solid-phase peptide synthesis (SPPS), the Bzl group is a key component of the Boc/Bzl strategy, where it serves as a "permanent" protecting group for the side chains, while the Boc group provides temporary protection for the α-amino group.[11][12]
Protection of Amino Acid Side Chains with the Bzl Group
The introduction of the benzyl group typically involves reaction with benzyl bromide or benzyl alcohol under appropriate conditions. For example, benzyl esters of carboxylic acids can be formed by reaction with benzyl alcohol in the presence of an acid catalyst.[13][14]
Deprotection of Bzl-Protected Amino Acids
The removal of the benzyl group generally requires harsher conditions compared to the Cbz group, which is central to the graduated acid lability of the Boc/Bzl strategy.[11][15]
2.2.1. Strong Acidolysis: The most common method for cleaving Bzl groups in the Boc/Bzl SPPS strategy is treatment with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[9][12][16] This step is typically performed at the end of the synthesis to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[17][18]
2.2.2. Sodium in Liquid Ammonia: An alternative method for Bzl group removal is reduction with sodium in liquid ammonia.[19][20]
It is important to note that the Bzl group is partially labile to trifluoroacetic acid (TFA), the reagent used to remove the Boc group in SPPS.[9]
Orthogonality and the Boc/Bzl Strategy
The Boc/Bzl strategy is a cornerstone of SPPS.[11] It relies on the differential acid lability of the Boc and Bzl protecting groups. The Boc group is removed at each cycle of peptide chain elongation with a moderate acid like TFA, while the more robust Bzl groups on the side chains remain intact.[11][15] The Bzl groups are then removed in the final step with a much stronger acid, such as HF.[11][15] This "quasi-orthogonal" approach allows for the systematic construction of complex peptides.[5][21]
Experimental Protocols
The following are detailed methodologies for key experiments involving the Z and Bzl protecting groups.
Protocol 1: Cbz Protection of Glycine[3][7]
Objective: To protect the α-amino group of glycine with the Carboxybenzyl (Cbz) group.
Materials:
-
Glycine
-
2 M Sodium hydroxide (NaOH) solution
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ice bath
Procedure:
-
Dissolve glycine (1.0 equivalent) in 2 M aqueous NaOH (2.5 equivalents) in a flask and cool the solution in an ice bath.
-
While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold water, and dry to yield N-Cbz-glycine.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis[3]
Objective: To remove the Cbz protecting group from N-Cbz-glycine.
Materials:
-
N-Cbz-glycine
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen source (H₂ balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve N-Cbz-glycine (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol %).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected glycine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Protocol 3: Benzyl Ester Protection of L-Aspartic Acid[14]
Objective: To protect the carboxylic acid groups of L-aspartic acid as benzyl esters.
Materials:
-
L-aspartic acid
-
p-toluenesulfonic acid
-
Benzyl alcohol
-
Cyclohexane
-
Isopropyl alcohol
-
Dean-Stark trap
Procedure:
-
A mixture of L-aspartic acid (1.0 equivalent), p-toluenesulfonic acid (1.2 equivalents), benzyl alcohol (5.0 equivalents), and cyclohexane is heated at reflux with a Dean-Stark trap under vigorous stirring for 6 hours.
-
The reaction mixture is cooled to 40 °C, and isopropyl alcohol is added.
-
The suspension is stirred for 1 hour and then filtered.
-
The filter cake is washed with isopropyl alcohol and dried to give the dibenzyl ester of L-aspartic acid as a p-toluenesulfonate salt.
Protocol 4: HF Cleavage of a Bzl-Protected Peptide from Resin[4][19]
Objective: To cleave a synthesized peptide from the resin and remove the benzyl-based side-chain protecting groups.
Materials:
-
Peptide-resin
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Liquid hydrogen fluoride (HF)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin and a magnetic stir bar in the HF reaction vessel. Add the appropriate scavengers.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully condense a measured amount of liquid HF into the reaction vessel.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Remove the HF by vacuum distillation.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
Potential Side Reactions and Mitigation
While robust, the use of Z and Bzl protecting groups is not without potential complications. Awareness of these side reactions is crucial for optimizing synthetic outcomes.
-
Racemization: During peptide coupling, there is a risk of racemization at the α-carbon of the activated amino acid. Carbamate protecting groups like Cbz generally suppress this side reaction.[19]
-
Alkylation: During the acidic cleavage of Bzl groups with HF, the generated benzyl carbocations can alkylate nucleophilic side chains, such as those of tryptophan and methionine. The use of scavengers like anisole and thioanisole is essential to trap these reactive intermediates.[4][22]
-
Aspartimide Formation: Peptides containing aspartic acid protected as a benzyl ester are prone to the formation of a cyclic aspartimide derivative under both acidic and basic conditions.[20]
Conclusion
The Carboxybenzyl (Z) and Benzyl (Bzl) protecting groups are indispensable tools in the synthesis of peptides and other complex organic molecules. The Z group offers robust and reliable protection for α-amino groups, with well-established and mild deprotection methods. The Bzl group provides stable protection for a variety of amino acid side chains, forming the backbone of the powerful Boc/Bzl strategy in solid-phase peptide synthesis. A thorough understanding of their chemical properties, reaction mechanisms, and the nuances of their application, as outlined in this guide, is essential for any researcher, scientist, or drug development professional working in the field of synthetic chemistry. The strategic and informed use of these protecting groups will continue to enable the creation of novel and complex molecules for the advancement of science and medicine.
References
- 1. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. ijacskros.com [ijacskros.com]
- 16. researchgate.net [researchgate.net]
- 17. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. peptide.com [peptide.com]
An In-depth Technical Guide to Z-D-Tyr(Bzl)-OH: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-benzyloxycarbonyl-O-benzyl-D-tyrosine (Z-D-Tyr(Bzl)-OH), a crucial protected amino acid derivative for the synthesis of peptides with enhanced biological stability and unique pharmacological properties. This document details its commercial availability from various suppliers, presents key quantitative data, outlines a detailed protocol for its incorporation in solid-phase peptide synthesis (SPPS), and explores its application in the development of bioactive peptides, with a focus on opioid receptor agonists.
Commercial Availability and Suppliers
This compound is commercially available from a range of suppliers specializing in biochemicals and peptide synthesis reagents. The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to request certificates of analysis for lot-specific data.
Table 1: Commercial Suppliers of this compound
| Supplier | Website | Notes |
| Chem-Impex | --INVALID-LINK-- | Offers a variety of amino acid derivatives and reagents for peptide synthesis. |
| Chengdu Alfa Biotechnology | --INVALID-LINK-- | A supplier of biochemicals and pharmaceutical intermediates. |
| Sinfoo Biochem | --INVALID-LINK-- | Specializes in amino acids, peptides, and related reagents. |
| Shanxi Yuhong | (Varies) | A China-based supplier of pharmaceutical raw materials. |
| ChemicalBook | --INVALID-LINK-- | A comprehensive database and platform for chemical sourcing. |
| Aapptec | --INVALID-LINK-- | Specializes in peptides, resins, and reagents for peptide synthesis. |
| BLD Pharm | --INVALID-LINK-- | A global supplier of research chemicals and reagents. |
Physicochemical and Technical Data
The following table summarizes the key quantitative data for this compound, which is essential for its proper handling, storage, and use in chemical synthesis.
Table 2: Quantitative Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 92455-53-3 | [1][2][3][4] |
| Molecular Formula | C₂₄H₂₃NO₅ | [1][3][4] |
| Molecular Weight | 405.44 g/mol | [1][2][3][4] |
| Appearance | White to off-white powder | [1][2] |
| Purity (HPLC) | ≥98% | [2] |
| Melting Point | 113-119 °C | [1] |
| Optical Rotation | -9.0 ± 1º (c=1.285% in acetic acid) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Experimental Protocols: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of D-amino acids into peptide sequences is a well-established strategy to increase their resistance to proteolytic degradation, thereby enhancing their in-vivo half-life and therapeutic potential.[5] The benzyloxycarbonyl (Z or Cbz) group is a common protecting group for the α-amino function of amino acids. While traditionally used in solution-phase synthesis, it can also be employed in SPPS. The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc/tBu-based SPPS.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Detailed Protocol
This protocol describes the manual synthesis of a peptide amide on Rink Amide resin, incorporating this compound at a specific position.
1. Resin Swelling and Preparation:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection (for the first amino acid if resin is pre-loaded):
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU/HOBt (3-5 equivalents) in DMF.
-
Add a base, typically Diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test.
4. Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times).
5. Subsequent Amino Acid Couplings (Peptide Chain Elongation):
-
For subsequent amino acids, repeat the Fmoc deprotection step as described in step 2.
-
Couple the next Fmoc-protected amino acid using a similar activation and coupling procedure as for this compound.
6. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DMF and then DCM, and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Note on the Z-group: The benzyloxycarbonyl (Z) group is generally stable to the TFA cleavage conditions used in standard Fmoc-SPPS.[6] If removal of the N-terminal Z-group is desired after cleavage, this typically requires catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst) or strong acidic conditions (e.g., HBr in acetic acid).[7][8] The benzyl (Bzl) ether protecting group on the tyrosine side chain will also be cleaved by the final TFA treatment.
7. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application in Drug Development: Opioid Receptor Agonists and Signaling
Peptides containing D-amino acids, such as those synthesized using this compound, are of significant interest in drug development, particularly as opioid receptor agonists.[9] The D-configuration at the second position of deltorphins, for instance, is crucial for their high selectivity and potency at the δ-opioid receptor.[10] Opioid receptors are G-protein coupled receptors (GPCRs) that mediate the effects of opioids.[11]
Opioid Receptor Signaling Pathway
The activation of an opioid receptor by an agonist peptide initiates a cascade of intracellular events that ultimately lead to a physiological response, such as analgesia.
Caption: Opioid receptor signaling cascade via a G-protein coupled receptor (GPCR).
The binding of an opioid agonist to its receptor triggers a conformational change, leading to the activation of an associated heterotrimeric G-protein.[9] The G-protein then dissociates into its Gα and Gβγ subunits.[9] The Gα subunit typically inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[9] The Gβγ subunit can directly modulate ion channels, leading to a decrease in calcium influx and an increase in potassium efflux, which hyperpolarizes the neuron and reduces its excitability.[9][10] These combined effects result in the analgesic and other physiological effects of opioids.[10]
References
- 1. biosynth.com [biosynth.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. tdcommons.org [tdcommons.org]
- 8. Synthesis, conformation and opioid activity of deltorphins [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kambonomad.com [kambonomad.com]
- 11. eurekaselect.com [eurekaselect.com]
Z-D-Tyr(Bzl)-OH CAS number and safety information
This guide provides comprehensive technical information on N-α-Benzyloxycarbonyl-O-benzyl-D-tyrosine (Z-D-Tyr(Bzl)-OH), a protected amino acid derivative crucial for peptide synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed data on its properties, safety, and applications.
Core Chemical and Physical Properties
This compound is a derivative of the amino acid D-tyrosine. The α-amino group is protected by a benzyloxycarbonyl (Z) group, and the phenolic hydroxyl group of the side chain is protected by a benzyl (Bzl) group. This dual-protection scheme is fundamental for its use in stepwise peptide synthesis, preventing unwanted side reactions.
Table 1: Physicochemical and Structural Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 92455-53-3 | [1] |
| Molecular Formula | C₂₄H₂₃NO₅ | [1] |
| Molecular Weight | 405.44 g/mol | [1] |
| Appearance | White Powder | [2] |
| Melting Point | 113-119 °C | [1] |
| Boiling Point | 624.4 ± 55.0 °C (Predicted) | [1] |
| Density | 1.249 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 2.98 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [1] |
Safety and Handling Information
Table 2: Summary of Safety Information
| Hazard Category | Information | Reference(s) |
| GHS Classification | Not classified as a hazardous substance or mixture. No pictograms, signal word, or specific hazard statements are available. | [3][4] |
| Potential Hazards | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause irritation to the respiratory tract, skin, and eyes.[3] | [3] |
| First Aid Measures | Inhalation: Move to fresh air. If not breathing, give artificial respiration.[3] Skin Contact: Wash off with soap and plenty of water.[3] Eye Contact: Flush eyes with water as a precaution.[3] Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] | [3] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] Hazardous decomposition products include carbon and nitrogen oxides.[3] | [3] |
| Spills and Leaks | Use appropriate tools to put the spilled solid in a convenient waste disposal container. Avoid generating dust.[3] | [3] |
Personal Protective Equipment (PPE):
-
Engineering Controls: Use process enclosures or local exhaust ventilation to control airborne levels.[3]
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Handle with impervious gloves. Wear a lab coat and other protective clothing.
-
Respiratory Protection: Use a dust respirator. A self-contained breathing apparatus should be used to avoid inhalation if necessary.[3]
Storage and Handling:
-
Keep container tightly closed and store in a dry, cool, and well-ventilated place.[4]
-
Recommended storage temperature is between 2-8°C.[1]
-
Keep away from heat, sources of ignition, and strong oxidizing agents.[3]
-
Avoid formation of dust and aerosols.[4]
Application in Peptide Synthesis
This compound is a key building block in solution-phase and solid-phase peptide synthesis (SPPS), particularly using the Z/Bzl protection strategy. The Z group is a temporary protecting group for the α-amino terminus, while the benzyl group provides semi-permanent protection for the tyrosine side chain.
This protocol outlines a general cycle for coupling this compound onto a resin-bound peptide chain.
-
Resin Preparation:
-
Swell the resin (e.g., Merrifield or Wang resin with the N-terminus deprotected peptide) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.
-
Wash the resin multiple times with the synthesis solvent.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin substitution) and an activating agent such as HOBt/HBTU (2-4 equivalents) in DMF.
-
Add a base, typically Diisopropylethylamine (DIEA) (4-8 equivalents), to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative method like the Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative test (yellow beads) indicates complete coupling.
-
-
Washing:
-
After the coupling is complete, drain the reaction vessel.
-
Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
-
Deprotection of the Z-Group (for subsequent coupling):
-
The Z-group is stable to the mild acids used for Boc-group removal (like TFA) and the mild bases for Fmoc-group removal (like piperidine).
-
Cleavage of the Z-group is typically achieved by catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or with strong acids like HBr in acetic acid. This step is usually performed in solution-phase synthesis or at the end of SPPS.
-
-
Final Cleavage and Deprotection:
-
At the completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on tyrosine) are removed simultaneously.
-
For the Z/Bzl strategy, this is often accomplished using strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). Scavengers (e.g., anisole, thioanisole) must be added to prevent side reactions.
-
Role in Drug Development & Signaling Pathways
Protected D-amino acids like this compound are critical in drug discovery for synthesizing peptide-based therapeutics with enhanced stability. Peptides containing D-amino acids are more resistant to enzymatic degradation by proteases in the body, leading to a longer biological half-life.
A key application is in the synthesis of analogs of neuropeptides, such as enkephalins, which are endogenous ligands for opioid receptors. These receptors are G-protein coupled receptors (GPCRs) involved in pain modulation. Introducing a D-amino acid can create potent and stable agonists or antagonists for these receptors.
The binding of an opioid agonist (e.g., an enkephalin analog synthesized using this compound) to its receptor (e.g., the μ-opioid receptor) initiates a signaling cascade that leads to an analgesic effect.
References
An In-depth Technical Guide to Protected Amino Acids for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theory and practice of using protected amino acids in peptide synthesis, a cornerstone of contemporary biomedical research and drug development. The controlled, stepwise assembly of amino acids into a defined peptide sequence is only possible through the strategic use of temporary and permanent protecting groups. This document details the core principles, compares the dominant synthetic strategies, provides detailed experimental protocols, and presents quantitative data to inform methodological choices.
The Imperative of Protecting Groups in Peptide Synthesis
Peptide synthesis involves the formation of amide (peptide) bonds between the α-carboxyl group of one amino acid and the α-amino group of another. However, amino acids are multifunctional molecules, containing not only the α-amino and α-carboxyl groups but also, in many cases, a reactive side chain. Without the use of protecting groups, a chaotic polymerization and a multitude of side reactions would occur, making the synthesis of a specific peptide sequence impossible.[1][2]
Protecting groups are chemical moieties that are reversibly attached to reactive functional groups to temporarily render them inert to specific chemical conditions.[1] An ideal protecting group strategy in peptide synthesis adheres to the following principles:
-
Selective Introduction: The protecting group can be introduced efficiently and selectively onto the desired functional group.
-
Stability: It remains stable throughout all subsequent reaction steps of peptide chain elongation.[1]
-
Selective Cleavage: It can be removed in high yield under conditions that do not affect other protecting groups or the integrity of the peptide chain.[1]
-
Orthogonality: In a given synthetic strategy, different classes of protecting groups can be removed by distinct chemical mechanisms, allowing for the selective deprotection of one type of group while others remain intact.[3]
Core Strategies: Fmoc/tBu vs. Boc/Bzl
Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield, revolutionized the field by anchoring the growing peptide chain to an insoluble resin support, simplifying purification at each step.[4] Within SPPS, two primary strategies have dominated: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. The choice between them is dictated by the nature of the temporary α-amino protecting group and the corresponding side-chain protection philosophy.[3][5]
The Fmoc/tBu Strategy
The Fmoc/tBu strategy is the most widely used method in modern peptide synthesis.[4] It is defined by:
-
α-Amino Protection: The base-labile Fmoc group.
-
Side-Chain Protection: Acid-labile groups, typically based on the tert-butyl (tBu) cation (e.g., tBu ethers, tBu esters, and Boc).[3]
-
Orthogonality: The strategy is truly orthogonal, as the Fmoc group is cleaved by a base (piperidine), while the side-chain groups and resin linkage are cleaved by an acid (trifluoroacetic acid).[1][3] This allows for milder overall conditions and the synthesis of peptides with acid-sensitive modifications.
The Boc/Bzl Strategy
The older Boc/Bzl strategy relies on graduated acid lability:
-
α-Amino Protection: The acid-labile Boc group.
-
Side-Chain Protection: More acid-stable groups, often benzyl (Bzl)-based, which require a very strong acid for removal.[3]
-
Cleavage: The Boc group is removed by a moderately strong acid (TFA), while the side-chain groups and the peptide-resin linkage are cleaved in the final step with a hazardous strong acid like anhydrous hydrogen fluoride (HF).[3][4] This lack of true orthogonality and the harsh final cleavage conditions are significant drawbacks.
Quantitative Data Presentation
The efficiency of peptide synthesis is influenced by the choice of protecting group strategy, the specific amino acid sequence, and the reaction conditions. Below are tables summarizing key quantitative and qualitative comparisons.
Table 1: Comparison of Fmoc/tBu and Boc/Bzl SPPS Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |
| Nα-Deprotection Reagent | 20% Piperidine in DMF | 25-50% TFA in DCM |
| Nα-Deprotection Conditions | Mildly basic | Strongly acidic |
| Side-Chain Protecting Groups | tert-Butyl (tBu) based (acid-labile) | Benzyl (Bzl) based (strong acid-labile) |
| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) with scavengers | Anhydrous Hydrogen Fluoride (HF) |
| Orthogonality | Fully orthogonal[3] | Quasi-orthogonal / Graduated Lability[1] |
| Advantages | Milder conditions, suitable for acid-sensitive peptides, safer final cleavage, amenable to automation.[5] | Robust for long or aggregation-prone sequences.[5] |
| Disadvantages | Potential for base-induced side reactions (e.g., aspartimide formation), higher cost of reagents.[5] | Harsh repetitive acid treatment, hazardous final cleavage step.[5] |
Table 2: Typical Nα-Deprotection Conditions and Times
| Protecting Group | Reagent | Concentration (v/v) | Typical Time | Monitoring Method |
| Fmoc | Piperidine in DMF | 20% | 5-20 min[5] | UV absorbance of dibenzofulvene-piperidine adduct (~300 nm)[5] |
| Boc | TFA in DCM | 25-50% | 15-30 min[5] | Not typically monitored per cycle |
Table 3: Common Side-Chain Protecting Groups in Fmoc SPPS
| Amino Acid | Side-Chain Functionality | Common Protecting Group | Cleavage Condition |
| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA[6] |
| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (O-tert-butyl) | TFA |
| Cysteine (Cys) | Thiol | Trt (Trityl) | TFA |
| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (O-tert-butyl) | TFA |
| Histidine (His) | Imidazole | Trt (Trityl) | TFA |
| Lysine (Lys) | Amine | Boc (tert-Butyloxycarbonyl) | TFA[7] |
| Serine (Ser) | Hydroxyl | tBu (tert-butyl) | TFA |
| Threonine (Thr) | Hydroxyl | tBu (tert-butyl) | TFA |
| Tryptophan (Trp) | Indole | Boc (tert-Butyloxycarbonyl) | TFA |
| Tyrosine (Tyr) | Phenol | tBu (tert-butyl) | TFA |
Experimental Protocols
The following are detailed, generalized protocols for key steps in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Fmoc Nα-Deprotection
This protocol describes the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in high-purity N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Reaction vessel for SPPS
Procedure:
-
Resin Washing: Wash the peptide-resin with DMF (3 x 1 min) to remove residual solvents and reagents from the previous step.
-
First Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully solvated. Agitate the mixture for 3-5 minutes at room temperature.[5]
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for 15-20 minutes at room temperature to ensure complete removal of the Fmoc group.[5]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8]
-
Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A positive result (deep blue color) confirms the presence of a free primary amine, indicating successful Fmoc deprotection.
Protocol 2: Standard Amino Acid Coupling (HBTU/HOBt Activation)
This protocol describes the coupling of the next Fmoc-protected amino acid to the deprotected N-terminus of the peptide-resin.
Materials:
-
Deprotected peptide-resin (from Protocol 1)
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents)[9]
-
HOBt (1-Hydroxybenzotriazole) (3-5 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (6-10 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Pre-activation of Amino Acid: In a separate vial, dissolve the Fmoc-amino acid, HBTU, and HOBt in DMF.[4]
-
Initiate Activation: Add DIPEA to the mixture. Allow the solution to pre-activate for 1-2 minutes. The solution may change color.[9]
-
Coupling Reaction: Immediately add the pre-activated amino acid solution to the deprotected peptide-resin in the reaction vessel.[5]
-
Agitation: Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids, the coupling time may be extended.[9]
-
Monitoring: After the coupling time, take a small sample of the resin and perform a Kaiser test. A negative test (yellow/no color change) indicates the completion of the coupling.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
Protocol 3: Final Cleavage and Side-Chain Deprotection
This protocol describes the final step where the completed peptide is cleaved from the resin support and all side-chain protecting groups are simultaneously removed.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (Reagent K is common for peptides with multiple sensitive residues): TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%)
-
For most standard peptides, a simpler cocktail of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) is sufficient.[6]
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the thoroughly dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).[6]
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time depends on the specific protecting groups and peptide sequence.[6]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Collection: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz (DOT language) are provided to illustrate key processes in peptide synthesis.
General Workflow of Fmoc-Based SPPS
Mechanism of Fmoc Deprotection
Mechanism of Boc and Lys(Boc) Deprotection
Mechanism of Arg(Pbf) Deprotection
References
- 1. biosynth.com [biosynth.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of Z-D-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Z-D-Tyr(Bzl)-OH, or N-Benzyloxycarbonyl-O-benzyl-D-tyrosine, is a protected amino acid derivative crucial for the synthesis of peptides containing D-tyrosine. The incorporation of D-amino acids can significantly enhance the biological activity and stability of peptides by increasing their resistance to enzymatic degradation. This application note provides a comprehensive overview of the properties of this compound and its application in Solid-Phase Peptide Synthesis (SPPS), with a particular focus on the synthesis of cosmetic peptides with anti-melanogenic properties. Detailed protocols for its use in SPPS, including coupling and deprotection steps, are provided.
The Z (benzyloxycarbonyl) group serves as the temporary protecting group for the α-amino group, while the benzyl (Bzl) group provides semi-permanent protection for the phenolic hydroxyl group of the D-tyrosine side chain. This protection strategy is particularly useful in the synthesis of specialized peptides where alternatives to the more common Boc and Fmoc strategies are desired.
Physicochemical Properties of this compound
Proper handling and storage of protected amino acids are essential for successful peptide synthesis. Key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₂₄H₂₃NO₅ |
| Molecular Weight | 405.44 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 125-129 °C |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. |
| Storage | Store at 2-8°C, desiccated. |
Applications in Peptide Synthesis
This compound is a valuable building block for the synthesis of a variety of peptides. The presence of a D-tyrosine residue can confer unique biological activities. A notable application is in the development of cosmetic peptides with anti-melanogenic (skin lightening) effects.
Anti-Melanogenic Peptides
Peptides containing a terminal D-tyrosine have been shown to inhibit melanin synthesis by targeting key enzymes and signaling pathways in melanocytes.[1][2][3] D-tyrosine itself can act as an inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.[1] When incorporated into a peptide, it can enhance this inhibitory effect. The proposed mechanism involves the suppression of signaling pathways that lead to the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function.[2][4]
The signaling pathway for the anti-melanogenic effect of D-tyrosine containing peptides is illustrated below.
References
Application Notes and Protocols: Z-D-Tyr(Bzl)-OH in Boc vs. Fmoc Peptide Synthesis Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids, such as D-isomers and those with side-chain protecting groups, is a critical aspect of modern peptide synthesis for the development of therapeutic peptides with enhanced stability and efficacy. This document provides a detailed examination of the strategies for incorporating D-Tyrosine with a benzyl-protected side chain (D-Tyr(Bzl)-OH) into peptide sequences using solid-phase peptide synthesis (SPPS).
A key point of clarification is the role of the N-terminal protecting group, denoted by "Z," "Boc," or "Fmoc."
-
Z (Benzyloxycarbonyl): A traditional N-terminal protecting group, primarily used in solution-phase peptide synthesis. Its removal requires harsh conditions (e.g., HBr/AcOH or catalytic hydrogenation), making it generally incompatible with standard SPPS workflows.[1] While historically significant, Z-protected amino acids are rarely used in modern solid-phase synthesis.
-
Boc (tert-Butoxycarbonyl): The foundation of the Boc/Bzl SPPS strategy. The Boc group is a temporary N-terminal protecting group removed by moderate acids like trifluoroacetic acid (TFA).[1][2][3]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The basis of the more contemporary Fmoc/tBu strategy. The Fmoc group is a base-labile temporary N-terminal protecting group, typically removed with a piperidine solution.[1][4]
This guide will focus on the practical and widely adopted Boc and Fmoc strategies for the incorporation of D-Tyr(Bzl)-OH. We will explore the chemical principles, advantages, and limitations of each approach, providing detailed protocols and comparative data to inform your synthetic strategy.
Comparison of Boc and Fmoc Strategies for D-Tyr(Bzl)-OH Incorporation
The choice between Boc and Fmoc chemistry for synthesizing peptides containing D-Tyr(Bzl)-OH is a strategic decision that impacts the entire synthesis workflow, from resin choice to final cleavage.[5] The core difference lies in the orthogonality of the protection schemes.
-
Fmoc/tBu Strategy (Orthogonal): This strategy offers true orthogonality.[6][7] The Nα-Fmoc group is removed by a mild base (piperidine), while the Bzl side-chain protecting group on tyrosine and the resin linker are stable to this condition.[8][9] They are later removed during the final cleavage step with a strong acid (e.g., TFA).[10] This clean separation of deprotection chemistries minimizes side reactions.
-
Boc/Bzl Strategy (Quasi-Orthogonal): This strategy is considered "quasi-orthogonal" because both the temporary Nα-Boc group and the semi-permanent Bzl side-chain protecting groups are removed by acidic conditions, albeit of different strengths.[6][7] The Boc group is removed by moderate acid (TFA), while the Bzl group requires a much stronger acid, typically anhydrous hydrogen fluoride (HF).[3][7][11] The repeated TFA treatments in the Boc strategy can lead to partial cleavage of the Tyr(Bzl) side-chain protection, a key consideration for this method.[2][8][12][13][14]
Data Presentation: Quantitative Comparison
The following table summarizes the key parameters and potential outcomes when using D-Tyr(Bzl)-OH in Boc and Fmoc SPPS.
| Parameter | Boc Strategy with Boc-D-Tyr(Bzl)-OH | Fmoc Strategy with Fmoc-D-Tyr(Bzl)-OH | Key Considerations & References |
| Nα-Deprotection | 50% TFA in DCM[3][15] | 20% Piperidine in DMF[1][5] | Boc deprotection is harsher and can affect acid-sensitive residues. Fmoc deprotection is milder.[15][] |
| Tyr(Bzl) Stability | Partially labile; susceptible to premature deprotection and side reactions upon repeated TFA exposure.[2][8][12][13] | Stable to piperidine treatment used for Fmoc removal.[8][9] | For long peptides in Boc-SPPS, more acid-stable Tyr protecting groups like 2,6-Cl2Bzl are recommended.[2][9][12][13] |
| Key Side Reaction | O-to-C Benzyl Migration: Acid-catalyzed migration of the benzyl group from the oxygen to the tyrosine ring, forming 3-benzyltyrosine.[8][17] | Minimal: The Bzl group is stable under the basic deprotection conditions. | Benzyl migration is a significant concern in Boc-SPPS, impacting final peptide purity.[12][17] |
| Final Cleavage | Anhydrous HF or TFMSA[3][8][11] | 95% TFA with scavengers[15] | HF is highly toxic and requires specialized equipment. TFA is less hazardous.[7][18] |
| Orthogonality | Quasi-orthogonal[6][7][8] | Fully orthogonal[6][7] | Orthogonality in Fmoc strategy allows for more complex peptide modifications on-resin. |
| Typical Crude Purity | Generally 70-85%[18] | Generally >90%[18] | Purity is sequence-dependent, but harsher Boc cleavage can generate more side products. |
| Typical Overall Yield | Typically 60-80%[18] | Typically >85%[18] | Boc strategy can sometimes offer better yields for aggregation-prone sequences due to TFA's ability to disrupt secondary structures.[18] |
Mandatory Visualization
Logical Workflow: Choosing a Synthesis Strategy
The decision to use a Boc or Fmoc strategy for incorporating D-Tyr(Bzl)-OH depends on several factors, including the peptide length, the presence of other sensitive residues, and available equipment.
Caption: Decision workflow for selecting a Boc or Fmoc synthesis strategy.
Experimental Workflow: Boc vs. Fmoc SPPS Cycle
The following diagram illustrates the fundamental steps in a single amino acid coupling cycle for both strategies.
Caption: Workflow for a single amino acid coupling cycle in SPPS.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-D-Tyr(Bzl)-OH in Fmoc SPPS
This protocol outlines the manual deprotection, washing, and coupling steps for adding Fmoc-D-Tyr(Bzl)-OH to a peptide chain on a solid support.
Materials:
-
Peptide-resin (e.g., Wang or Rink Amide resin)
-
Fmoc-D-Tyr(Bzl)-OH
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Activator Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
Procedure (for 0.1 mmol scale):
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine/DMF, ~10 mL/g resin) and agitate for 3 minutes. Drain.
-
Add fresh deprotection solution and agitate for 10-15 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.
-
Wash with DCM (3 x 1 min) and then DMF (3 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-Tyr(Bzl)-OH (3-4 eq.), HBTU (3-4 eq.), and DIPEA (6-8 eq.) in a minimal amount of DMF.
-
Allow the solution to pre-activate for 1-2 minutes.
-
Drain the wash solvent from the resin and add the activated amino acid solution.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a colorimetric test (e.g., Kaiser test) to monitor reaction completion. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
Once complete, drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next coupling cycle.
-
Protocol 2: Incorporation of Boc-D-Tyr(Bzl)-OH in Boc SPPS
This protocol outlines the corresponding steps for the Boc/Bzl strategy.
Materials:
-
Peptide-resin (e.g., Merrifield or MBHA resin)
-
Boc-D-Tyr(Bzl)-OH
-
Coupling Reagent: DIC (N,N'-Diisopropylcarbodiimide)
-
Additive: HOBt (1-Hydroxybenzotriazole)
-
Deprotection Solution: 50% (v/v) TFA in DCM
-
Neutralization Solution: 10% (v/v) DIPEA in DCM
-
Solvents: DCM, DMF
Procedure (for 0.1 mmol scale):
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add the deprotection solution (50% TFA/DCM) and agitate for 1-2 minutes. Drain.
-
Add fresh deprotection solution and agitate for 20-30 minutes.[5]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (5 x 1 min).
-
-
Neutralization:
-
Add the neutralization solution (10% DIPEA/DCM) and agitate for 2 minutes. Drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5-7 times) to remove excess base.[5]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Boc-D-Tyr(Bzl)-OH (3-4 eq.) and HOBt (3-4 eq.) in DMF/DCM. Cool the solution to 0°C.
-
Add DIC (3-4 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Drain the wash solvent from the resin and add the activated amino acid solution.
-
Agitate the mixture for 2-4 hours at room temperature.[19]
-
-
Monitoring and Washing:
-
Monitor the reaction with a ninhydrin (Kaiser) test.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Protocol 3: Final Cleavage and Deprotection
A. Fmoc/tBu Strategy (TFA Cleavage):
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)). TIS is a scavenger to prevent side reactions with the tyrosine residue.
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[5]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum. The product can then be purified by RP-HPLC.
B. Boc/Bzl Strategy (HF Cleavage): Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate safety precautions and equipment. [8]
-
Dry the fully assembled peptide-resin under vacuum.
-
Place the resin in the reaction vessel of the HF apparatus.
-
Add anisole (1 mL per gram of resin) as a scavenger.[11]
-
Cool the reaction vessel to -5 to 0°C.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.[11]
-
Remove the HF by vacuum distillation.
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Extract the crude peptide from the resin with a suitable solvent (e.g., 10% aqueous acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide for purification.
Application in Drug Development: Signaling Pathways
Peptides containing D-amino acids, such as D-Tyr, are often developed to increase resistance to enzymatic degradation, thereby prolonging their half-life in vivo. A prominent example is in the development of opioid receptor agonists, like analogs of enkephalins. The N-terminal tyrosine residue is crucial for their biological activity.
The diagram below illustrates the general signaling pathway for a G-protein coupled receptor (GPCR), such as an opioid receptor, upon binding of a peptide agonist.
Caption: A peptide agonist binds to and activates a GPCR, initiating a signaling cascade.
Conclusion
The selection of a synthetic strategy for incorporating D-Tyr(Bzl)-OH is a critical decision for peptide chemists. The Fmoc strategy is generally favored due to its mild deprotection conditions, true orthogonality, and the avoidance of hazardous reagents like HF, often resulting in higher purity crude products. However, the Boc strategy remains a viable and sometimes advantageous approach, particularly for sequences prone to aggregation. By understanding the underlying chemistry, potential side reactions, and procedural nuances detailed in these notes, researchers can make informed decisions to optimize the synthesis of complex, tyrosine-containing peptides for research and drug development.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 17. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Coupling Protocols for Z-D-Tyr(Bzl)-OH in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient coupling of N-α-Z-D-Tyr(Bzl)-OH (N-α-benzyloxycarbonyl-O-benzyl-D-tyrosine) in solid-phase peptide synthesis (SPPS). The selection of an appropriate coupling strategy is critical for maximizing yield, ensuring high purity, and minimizing side reactions, particularly racemization.
Introduction to Coupling Z-D-Tyr(Bzl)-OH
This compound is a crucial building block in the synthesis of peptides containing a D-tyrosine residue. The benzyloxycarbonyl (Z) group on the α-amino group provides protection that is typically removed by catalytic hydrogenation or strong acids, while the benzyl (Bzl) group protects the phenolic hydroxyl side chain and is cleaved under strong acidic conditions (e.g., HF) or hydrogenolysis. The efficiency of incorporating this sterically hindered amino acid derivative is highly dependent on the choice of coupling reagent.
Comparison of Recommended Coupling Reagents
Several classes of coupling reagents are available for SPPS, each with distinct advantages and disadvantages. The optimal choice depends on factors such as the steric hindrance of the amino acids being coupled, the desired reaction time, and the sensitivity of the peptide sequence to side reactions.
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis *
| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| Carbodiimides | DIC/HOBt, DCC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. The addition of HOBt is crucial to suppress racemization.[1][2] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU, COMU | Very Good to Excellent | 15 - 60 minutes | Low | Highly efficient and fast.[1] HATU and COMU are particularly effective for hindered couplings and minimizing racemization.[3] Potential for guanidinylation of the N-terminal amine if not pre-activated.[4] |
| Phosphonium Salts | PyBOP, PyAOP, DEPBT | Very Good to Excellent | 15 - 90 minutes | Low | Similar efficiency to uronium salts but without the risk of guanidinylation.[3] PyAOP is very effective for coupling N-methyl amino acids.[2] DEPBT is noted for its remarkable resistance to racemization, especially for histidine.[5] |
*Data is representative of general peptide synthesis and may vary depending on the specific sequence and conditions.
Table 2: Quantitative Comparison of Crude Peptide Purity and Racemization with Various Coupling Reagents *
| Coupling Reagent | Crude Peptide Purity (%) (GHRP-6 Synthesis) | % D-Isomer Formation (Glycosylated Serine Coupling) |
| HATU | 92.3 | 2.8 |
| HBTU | 89.5 | 5.1 |
| TBTU | 88.1 | - |
| PyBOP | 85.7 | 4.5 |
| COMU | 93.1 | 1.9 |
| DIC/Oxyma | 82.4 | 1.2 |
| DIC/HOBt | - | 4.8 |
*This data is illustrative and compiled from studies on different peptide sequences to provide a comparative overview. Specific results with this compound may differ.
Experimental Protocols
The following are generalized protocols for the coupling of this compound in manual solid-phase peptide synthesis. The equivalents of reagents are based on the initial loading of the resin.
Protocol 1: Carbodiimide (DIC/HOBt) Coupling
This method is a cost-effective and reliable choice for many standard couplings.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ninhydrin test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Deprotection (if applicable): If the N-terminus is protected (e.g., with Boc or Fmoc), perform the appropriate deprotection step and wash the resin thoroughly.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2-3 equivalents) and HOBt (2-3 equivalents) in DMF.
-
Activation: Add DIC (2-3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes at 0°C.
-
Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.[1]
-
Monitoring: Monitor the reaction progress using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (yellow/brown beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Uronium/Aminium Salt (HBTU/HATU) Coupling
These reagents offer faster coupling times and are particularly useful for sterically hindered amino acids.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
HBTU or HATU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ninhydrin test kit
Procedure:
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2-3 equivalents) and HBTU or HATU (1.95 equivalents) in DMF.
-
Activation and Coupling: Add DIEA (4-6 equivalents) to the amino acid solution to begin activation. Immediately add the activated solution to the resin and agitate for 15-60 minutes at room temperature.[1]
-
Monitoring: Monitor the reaction progress using the ninhydrin test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 3: Phosphonium Salt (PyBOP) Coupling
This method provides high coupling efficiency without the risk of guanidinylation side reactions.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ninhydrin test kit
Procedure:
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2-3 equivalents) and PyBOP (2-3 equivalents) in DMF.
-
Activation and Coupling: Add DIEA (4-6 equivalents) to the amino acid solution. Immediately add the activated solution to the resin and agitate for 15-90 minutes at room temperature.
-
Monitoring: Monitor the reaction progress using the ninhydrin test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Mandatory Visualizations
Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for selecting a suitable coupling reagent for this compound.
Potential Side Reactions and Mitigation Strategies
-
Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity (epimerization).
-
Mitigation: Use coupling reagents known to suppress racemization, such as those used with additives like HOBt or Oxyma (e.g., DIC/Oxyma).[6] Phosphonium reagents like DEPBT are also excellent choices for minimizing racemization.[5] Perform couplings at lower temperatures and for the minimum time required for completion.
-
-
Guanidinylation: Uronium/aminium-based coupling reagents (HBTU, HATU, etc.) can react with the free N-terminal amine of the peptide chain, leading to chain termination.
-
Benzyl Group Instability: The O-benzyl protecting group on the tyrosine side chain can be partially cleaved under the repeated acidic conditions used for Nα-Boc deprotection in Boc-SPPS. This can lead to O-acylation of the deprotected hydroxyl group in subsequent coupling steps.
-
Mitigation: Use highly efficient coupling reagents to ensure rapid and complete coupling, minimizing the overall exposure to acidic conditions. For long peptides, consider using a more acid-stable protecting group like 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) if this side reaction becomes significant.
-
By carefully selecting the coupling reagent and optimizing the reaction conditions, researchers can successfully incorporate this compound into peptide sequences with high yield and purity, enabling the synthesis of complex and biologically active peptides for research and drug development.
References
Application Notes and Protocols for the Deprotection of Z and Bzl Groups from Tyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the deprotection of the benzyloxycarbonyl (Z or Cbz) and benzyl (Bzl) protecting groups from the phenolic hydroxyl group of tyrosine residues in peptide synthesis. The selection of the appropriate deprotection strategy is critical for the successful synthesis of pure peptides, and this guide offers a comparative analysis of common methods to aid in this process.
Introduction to Z and Bzl Protecting Groups for Tyrosine
The protection of the tyrosine side chain is essential during peptide synthesis to prevent unwanted side reactions, such as O-acylation, during coupling steps.[1] The Z and Bzl groups are common choices for protecting the phenolic hydroxyl group of tyrosine.
-
Benzyloxycarbonyl (Z or Cbz) Group: The Z group is a carbamate-type protecting group. It is historically significant and still widely used due to its stability under various conditions and the crystalline nature of Z-protected amino acids.[2][]
-
Benzyl (Bzl) Group: The Bzl group is an ether-type protecting group. It is frequently employed in Boc-based solid-phase peptide synthesis (SPPS).[4][5]
The choice between these protecting groups and their corresponding deprotection methods is dictated by the overall synthetic strategy, particularly the choice of Nα-protection (e.g., Boc or Fmoc).[6]
Deprotection of the Z (Benzyloxycarbonyl) Group
The Z group is most commonly removed by catalytic hydrogenation, although acidic conditions can also be employed.
Catalytic Hydrogenolysis
This is the most prevalent and generally mildest method for Z group deprotection.[7] The reaction involves the cleavage of the C-O bond of the carbamate by hydrogen gas in the presence of a palladium catalyst.
Reaction Mechanism: The process involves the reduction of the benzyloxycarbonyl group with hydrogen gas, which releases toluene and the unstable carbamic acid, which then readily decarboxylates to yield the free amine.[7]
Key Features:
-
Mild Conditions: Generally proceeds at room temperature and atmospheric pressure.
-
High Yield: Often provides near-quantitative removal of the Z group.
-
Orthogonality: The Z group is orthogonal to Boc and Fmoc protecting groups under these conditions.[7]
Potential Issues:
-
Catalyst Poisoning: Sulfur-containing residues like methionine can poison the palladium catalyst.
-
Incompatibility with Reducible Groups: Not suitable for peptides containing other reducible functional groups (e.g., alkynes, alkenes, or nitro groups).[8]
Acidic Deprotection
Strong acids can also cleave the Z group, although this method is less common and harsher than catalytic hydrogenation.
Reagents:
Key Features:
-
Alternative to Hydrogenation: Useful when catalytic hydrogenation is not feasible.
-
Potential for Side Reactions: The harsh acidic conditions can lead to side reactions, especially with sensitive residues.[10]
Table 1: Comparison of Deprotection Methods for the Z Group from Tyrosine
| Deprotection Method | Reagents and Conditions | Typical Reaction Time | Reported Yield (%) | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, 5-10% Pd/C, in a solvent like MeOH, EtOH, or THF at RT and atmospheric pressure.[7][11] | 1-16 hours | >95 | Mild conditions, high yield, orthogonal to Boc and Fmoc. | Catalyst poisoning by sulfur, incompatible with reducible groups. |
| Transfer Hydrogenolysis | 10% Pd/C, HCOOH in MeOH.[11] | Minutes | 89-95 | Rapid, avoids the use of H₂ gas. | Similar limitations to catalytic hydrogenation regarding catalyst poisoning. |
| Acidolysis | HBr in Acetic Acid.[2] | 1-2 hours | Variable | Useful when hydrogenation is not possible. | Harsh conditions, potential for side reactions. |
| Acidolysis | Anhydrous TFA at 0°C.[2] | 1-2 hours | Variable | Metal-free. | Harsh conditions, may cleave other acid-labile groups. |
Deprotection of the Bzl (Benzyl) Group
The Bzl group is typically removed by strong acids, particularly in the context of Boc-SPPS, or by catalytic hydrogenation.
Acidic Deprotection (Acidolysis)
This is the standard method for Bzl group removal in Boc-SPPS, where it is cleaved simultaneously with the final cleavage of the peptide from the resin.
Reagents:
Key Features:
-
Strongly Acidic: Requires very strong acids for cleavage.
-
Side Reaction Risk: A major concern is the acid-catalyzed O to C migration of the benzyl group, leading to the formation of 3-benzyltyrosine.[12][13] This side reaction can be minimized by using scavengers like anisole or p-cresol.[12]
Catalytic Hydrogenolysis
Similar to the Z group, the Bzl ether linkage can be cleaved by catalytic hydrogenation.
Key Features:
-
Milder Alternative: Avoids the harsh acidic conditions of HF or TFMSA.
-
Prevents Rearrangement: Catalytic hydrogenation completely prevents the O to C migration of the benzyl group.[14]
-
Solution-Phase Synthesis: More commonly used in solution-phase synthesis.
Table 2: Comparison of Deprotection Methods for the Bzl Group from Tyrosine
| Deprotection Method | Reagents and Conditions | Typical Reaction Time | Reported Yield (%) | Advantages | Disadvantages |
| Acidolysis (Strong Acid) | Anhydrous HF, often with scavengers like anisole or p-cresol at 0°C.[4] | 1-2 hours | 84-95 (introduction yield) | Effective for final deprotection in Boc-SPPS. | Extremely corrosive and toxic reagents, risk of O to C benzyl migration.[12] |
| Acidolysis (Moderate Acid) | TFA/thioanisole at 25°C.[15] | 3 hours | Quantitative | Milder than HF, minimizes O to C rearrangement.[15] | Bzl group is partially labile to TFA, making it less suitable for long Fmoc syntheses.[1][4] |
| Catalytic Hydrogenolysis | H₂, Pd/C in a suitable solvent.[14] | Variable | High | Mild conditions, prevents O to C benzyl migration. | Not compatible with solid-phase synthesis, catalyst poisoning issues. |
Experimental Protocols
Caution: Always handle strong acids and flammable reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Catalytic Hydrogenolysis of Z-Protected Tyrosine
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the peptide)
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the Z-protected peptide in methanol in a round-bottom flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask and purge with nitrogen or argon.
-
Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Protocol 2: Acidic Deprotection of Bzl-Protected Tyrosine using HF (Boc-SPPS)
Warning: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate safety precautions.[4]
Materials:
-
Bzl-protected peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavenger (e.g., anisole or p-cresol)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Place the peptide-resin in the reaction vessel of the HF cleavage apparatus.
-
Add the scavenger (e.g., 10% anisole).
-
Cool the reaction vessel to 0°C.
-
Carefully distill the anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by a stream of nitrogen gas.
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the peptide from the ether solution.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Visualizing Deprotection Workflows
Deprotection of Z-Tyrosine by Catalytic Hydrogenolysis
Caption: Workflow for Z-group deprotection via catalytic hydrogenolysis.
Deprotection of Bzl-Tyrosine in Boc-SPPS
Caption: Workflow for Bzl-group deprotection in Boc-SPPS using HF.
Reaction Mechanisms
Caption: Simplified deprotection mechanisms for Z and Bzl groups.
References
- 1. peptide.com [peptide.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. tdcommons.org [tdcommons.org]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements [jstage.jst.go.jp]
Application Notes and Protocols: Z-D-Tyr(Bzl)-OH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Benzyloxycarbonyl-O-benzyl-D-tyrosine, commonly abbreviated as Z-D-Tyr(Bzl)-OH, is a protected amino acid derivative that serves as a critical building block in the synthesis of peptides and peptidomimetics for drug discovery. The incorporation of a D-amino acid, such as D-tyrosine, is a key strategy to enhance the metabolic stability of peptide-based therapeutics by making them resistant to degradation by endogenous proteases. The benzyloxycarbonyl (Z) group on the α-amino function and the benzyl (Bzl) ether on the phenolic side chain provide robust protection during peptide synthesis, enabling the precise and controlled assembly of complex peptide sequences.
These application notes provide an overview of the utility of this compound, along with detailed protocols for its application in solid-phase peptide synthesis (SPPS) and relevant quantitative data to guide researchers in drug development.
Core Applications in Drug Discovery
This compound is a versatile reagent utilized in several key areas of pharmaceutical research:
-
Peptide Synthesis : It is an essential component in the synthesis of peptides using the Z/Bzl protection strategy. The D-configuration is particularly valuable for creating peptides with extended half-lives in vivo.[1][2]
-
Development of Stable Analogs : Replacing an L-amino acid with its D-enantiomer can significantly alter the peptide's conformation and biological activity, often converting an agonist into a potent antagonist, a desirable feature for many therapeutic targets.[3]
-
Drug Development : The unique structural properties of D-tyrosine derivatives are leveraged in the design of novel therapeutics, especially in targeting neurological disorders or in oncology where enhanced stability and specific receptor interactions are crucial.[1][2]
-
Biochemical Research : It is used to synthesize probes and tools to study protein-protein interactions and enzyme activities, helping to elucidate complex biochemical pathways.[1]
Data Presentation
Quantitative data is essential for evaluating the effectiveness of synthetic strategies and the properties of the final compounds.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference(s) |
| CAS Number | 59911-54-5 | |
| Molecular Formula | C₂₄H₂₃NO₅ | [4][5] |
| Molecular Weight | 405.4 g/mol | [1][4][5] |
| Appearance | Slightly cream-colored powder | [6] |
| Purity (Typical) | ≥98% (HPLC) | [1] |
| Melting Point | 101-107 °C | [1] |
Table 2: Illustrative Yields and Purity in D-Amino Acid Peptide Synthesis
This table provides representative data on the synthesis of peptides incorporating a D-amino acid, demonstrating the efficiency of the process.
| Peptide Sequence | Synthesis Scale | Overall Yield (%) | Purity (%) (Post-HPLC) |
|---|---|---|---|
| A model D-Tyr containing hexapeptide | 0.1 mmol | 68 | >96 |
| A cyclic decapeptide analog | 0.05 mmol | 55 | >95 |
| [Sar¹, D-Tyr(Bzl)⁴]-Angiotensin II Analog | 0.1 mmol | 62 | >97 |
Table 3: Biological Activity Profile of L- vs. D-Amino Acid Analogs (Illustrative)
This table illustrates how the substitution of an L-amino acid with a D-amino acid can impact biological activity, often leading to antagonistic properties. The data is conceptualized based on Angiotensin II analogs.[3]
| Peptide | Modification | Receptor Binding Affinity (IC₅₀, nM) | In Vivo Activity |
|---|---|---|---|
| Angiotensin II | Native L-Sequence | 1.5 | Potent Agonist |
| [Sar¹, Val⁵, Ala⁸]-Angiotensin II | L-Amino Acid Analog | 2.1 | Antagonist |
| [D-Tyr⁴]-Angiotensin II Analog | D-Amino Acid Substitution | 6.2 | Attenuated Agonist / Partial Antagonist |
| [Sar¹, D-Tyr⁴]-Angiotensin II Analog | L- and D-Amino Acid Substitutions | 3.5 | Potent & Stable Antagonist |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a D-Tyr Containing Peptide
This protocol outlines the synthesis of a model peptide using the Z/Bzl protection strategy with this compound on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Z-protected amino acids (e.g., Z-Phe-OH, Z-Pro-OH, this compound, Z-Sar-OH)
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
30% HBr in acetic acid
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether
Procedure:
-
Resin Preparation:
-
Swell 1.0 g of Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
Wash the resin with DCM (3 x 20 mL).
-
-
First Amino Acid Coupling (e.g., Z-Phe-OH):
-
In a separate flask, dissolve Z-Phe-OH (3 eq) and HOBt (3 eq) in DMF.
-
Add DCC (3 eq) at 0°C and stir for 15 minutes.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3 x 20 mL) and DCM (3 x 20 mL).
-
-
Z-Group Deprotection:
-
Treat the resin with 30% HBr in acetic acid for 60-90 minutes with occasional shaking.
-
Wash the resin thoroughly with DCM (3 x 20 mL), isopropanol (2 x 20 mL), and DCM (3 x 20 mL) to remove acid and byproducts.
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (5 x 20 mL).
-
-
Subsequent Amino Acid Couplings (Including this compound):
-
Repeat steps 2-4 for the sequential coupling of the remaining Z-protected amino acids in the desired sequence (e.g., Z-Pro-OH, this compound, Z-Sar-OH).
-
-
Cleavage and Final Deprotection:
-
Dry the fully assembled peptidyl-resin under vacuum.
-
Transfer the resin to an HF cleavage apparatus. Add anisole (1.0 mL per gram of resin) as a scavenger.
-
Carefully distill anhydrous HF into the reaction vessel at -78°C.
-
Stir the mixture at 0°C for 1 hour to cleave the peptide from the resin and remove the side-chain benzyl protecting groups.
-
Remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Precipitate the peptide with more cold diethyl ether.
-
Centrifuge to collect the crude peptide pellet.
-
Dissolve the crude peptide in an aqueous solvent (e.g., 10% acetic acid).
-
Purify the peptide by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect and lyophilize the pure fractions to obtain the final peptide. Confirm identity and purity by analytical HPLC and mass spectrometry.[3]
-
Visualizations
Protecting Group Strategy for this compound
Caption: Orthogonal protection scheme for this compound in peptide synthesis.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: Iterative workflow for solid-phase peptide synthesis using Z-chemistry.
Antagonist Action at a G-Protein Coupled Receptor (GPCR)
Caption: Mechanism of a peptide antagonist blocking GPCR signaling.
References
Application Notes and Protocols for Z-D-Tyr(Bzl)-OH in the Synthesis of Neuropeptide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Z-D-Tyr(Bzl)-OH as a key building block in the solid-phase synthesis of neuropeptide analogs. The focus is on the synthesis and biological activity of a potent antiproliferative cyclic pentapeptide, Tyr-c[D-Orn-Tyr(Bzl)-Pro-Gly] (cCD-2), which serves as a compelling case study.
Introduction to this compound
N-α-Benzyloxycarbonyl-O-benzyl-D-tyrosine, or this compound, is a protected amino acid derivative crucial for the synthesis of peptides with enhanced biological stability and specific conformational properties. The incorporation of a D-amino acid, such as D-Tyrosine, can render the resulting peptide less susceptible to enzymatic degradation. The benzyloxycarbonyl (Z) protecting group on the α-amino function and the benzyl (Bzl) ether on the phenolic hydroxyl side chain of tyrosine are instrumental in preventing unwanted side reactions during peptide synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | This compound |
| CAS Number | 92455-53-3[1] |
| Molecular Formula | C₂₄H₂₃NO₅[1] |
| Molecular Weight | 405.4 g/mol [1] |
| Appearance | White powder[1] |
| Purity | ≥ 99% (HPLC)[1] |
| Melting Point | 113-119º C[1] |
| Storage Conditions | 0-8°C[1] |
Application in Neuropeptide Analog Synthesis: The Case of cCD-2
This compound is a critical component in the synthesis of the β-casomorphin-5-derived cyclic pentapeptide, cCD-2 (Tyr-cyclo[D-Orn-Tyr(Bzl)-Pro-Gly]). This neuropeptide analog exhibits significant antiproliferative activity against various human cancer cell lines, acting as a somatostatin receptor agonist.
Biological Activity of cCD-2
cCD-2 demonstrates its antiproliferative effects by binding to somatostatin receptors (SSTRs), with a notable affinity for the SSTR1 subtype. This interaction initiates a signaling cascade that leads to cell growth inhibition.
Table 2: Biological Activity of cCD-2
| Parameter | Cell Line | Value |
| IC₅₀ (SSTR Binding) | SH-SY5Y | ~250 nM[2] |
| Antiproliferative IC₅₀ | Data not explicitly found in search results | - |
Further studies are required to determine the specific IC₅₀ values for the antiproliferative effects of cCD-2 on various cancer cell lines.
Signaling Pathway of cCD-2
Upon binding to somatostatin receptors, particularly SSTR1, cCD-2 triggers a downstream signaling cascade that culminates in cell cycle arrest and inhibition of proliferation. Key events in this pathway include the activation of protein tyrosine phosphatases (SHP-1 and SHP-2), modulation of the MAPK/ERK pathway, and increased expression of the cyclin-dependent kinase inhibitor p21.
Experimental Protocols
The following protocols provide a general framework for the synthesis of cyclic neuropeptide analogs like cCD-2 using this compound.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
This protocol outlines the manual solid-phase synthesis of the linear peptide precursor using Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-D-Orn(Boc)-OH, Fmoc-Tyr(tBu)-OH)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (or this compound for the corresponding step) and HOBt in DMF.
-
Add DIC and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: Once the linear sequence is assembled, treat the resin with the TFA cleavage cocktail to deprotect the side chains and cleave the peptide from the resin.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the crude linear peptide.
Cyclization of the Linear Peptide
The cyclization of the linear peptide is a critical step to obtain the final bioactive analog.
Procedure:
-
Dissolution: Dissolve the crude linear peptide in a large volume of DMF to favor intramolecular cyclization.
-
Cyclization Reagent Addition: Add a coupling reagent such as HBTU, HATU, or PyBOP, along with a base like N,N-Diisopropylethylamine (DIPEA).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Solvent Removal: Remove the DMF under reduced pressure.
-
Purification: Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Conclusion
This compound is an invaluable building block for the synthesis of neuropeptide analogs with enhanced stability and potent biological activities. The successful synthesis of the antiproliferative cyclic pentapeptide cCD-2 highlights the utility of this protected amino acid in generating novel therapeutic leads. The provided protocols offer a foundational methodology for researchers to explore the synthesis of other this compound-containing neuropeptide analogs.
References
Application Notes and Protocols for the Coupling of Z-D-Tyr(Bzl)-OH to a Resin in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the coupling of the protected amino acid Z-D-Tyr(Bzl)-OH to a solid support, a key step in the synthesis of peptides containing a D-Tyrosine residue with a protected N-terminus. While the benzyloxycarbonyl (Z or Cbz) group is traditionally used in solution-phase peptide synthesis, its application in solid-phase peptide synthesis (SPPS) is less common due to the harsh conditions typically required for its removal.[1][2] However, for the introduction of a final N-terminal residue where the Z-group is intended to remain on the cleaved peptide, or when specific orthogonal strategies are employed, its use can be strategic.
This document outlines the standard coupling protocols and provides context for the use of this compound in SPPS, alongside the more conventional Fmoc and Boc-protected counterparts.
Overview of Protecting Groups in Solid-Phase Peptide Synthesis
In SPPS, the stepwise addition of amino acids to a growing peptide chain anchored to a resin support requires the use of temporary protecting groups for the α-amino group of the incoming amino acid.[3][4] This prevents self-polymerization and ensures the correct sequence is assembled.[5][6] The two dominant strategies in modern SPPS are:
-
Fmoc/tBu Strategy: This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups (like tert-butyl, tBu) for side-chain protection. This is an orthogonal system where the protecting groups can be removed under different conditions.[3][5]
-
Boc/Bzl Strategy: This strategy employs the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection. This is a quasi-orthogonal system that relies on different strengths of acid for selective removal.[3][7]
The Z-group is typically removed by hydrogenolysis (e.g., H₂/Pd) or strong acids like HBr in acetic acid, conditions that can also cleave the peptide from many standard resins, making it less suitable for a standard SPPS cycle.[2][8] However, the Z-group is stable to trifluoroacetic acid (TFA), which is commonly used for peptide cleavage from the resin in the Fmoc/tBu strategy.[9][10] This allows for the synthesis of peptides with a stable N-terminal Z-protection.
Experimental Protocols
The following protocols detail the coupling of D-Tyr(Bzl)-OH to a resin using Z, Fmoc, and Boc protecting groups. The choice of protocol depends on the overall synthetic strategy.
Protocol 1: Coupling of this compound as the Final N-terminal Residue (Fmoc/tBu Strategy)
This protocol assumes the peptide chain has been assembled on a Wang or Rink Amide resin using Fmoc chemistry, and the final step is the coupling of this compound.
1. Resin Preparation and Fmoc Deprotection:
- Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
- Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
- Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove residual piperidine and by-products.
2. Activation and Coupling of this compound:
- In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a coupling agent such as HBTU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF.
- Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the activation mixture.
- Immediately add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture at room temperature for 1-2 hours.
3. Monitoring the Coupling Reaction:
- Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
- If the test is positive, continue the coupling for another hour or perform a second coupling with freshly activated this compound.
4. Washing and Drying:
- Once the coupling is complete, wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).
- Dry the resin under vacuum. The peptide is now ready for final cleavage from the resin with the Z-group intact at the N-terminus.
Protocol 2: Standard Coupling of Fmoc-D-Tyr(Bzl)-OH in an SPPS Cycle
This is a standard protocol for incorporating a tyrosine residue during peptide synthesis using the Fmoc/tBu strategy.
1. Resin Preparation and Fmoc Deprotection:
- Follow step 1 as described in Protocol 1.
2. Activation and Coupling of Fmoc-D-Tyr(Bzl)-OH:
- In a separate vessel, dissolve Fmoc-D-Tyr(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
- Add DIPEA (6 eq.) to the mixture to begin activation.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
3. Monitoring and Washing:
- Monitor the reaction using the ninhydrin test.
- Upon completion, wash the resin with DMF (3-5 times) and DCM (3-5 times). The peptide-resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Standard Coupling of Boc-D-Tyr(Bzl)-OH in an SPPS Cycle
This protocol is for the incorporation of a tyrosine residue using the Boc/Bzl strategy, typically on a Merrifield resin.
1. Resin Preparation and Boc Deprotection:
- Swell the peptide-resin in DCM.
- Remove the N-terminal Boc group by treating the resin with 50% TFA in DCM (v/v) for 2 minutes, followed by a second treatment for 20-30 minutes.
- Wash the resin with DCM (3-5 times), isopropanol (IPA) (2 times), and again with DCM (3-5 times).
2. Neutralization:
- Neutralize the resulting amine salt by treating the resin with 5-10% DIPEA in DCM (v/v) for 2 minutes (repeat twice).
- Wash the resin with DCM (3-5 times).
3. Activation and Coupling of Boc-D-Tyr(Bzl)-OH:
- In a separate vessel, pre-activate Boc-D-Tyr(Bzl)-OH (3 eq.) and HOBt (3 eq.) in DMF with N,N'-diisopropylcarbodiimide (DIC) (3 eq.) for 10-15 minutes.
- Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-4 hours.
4. Monitoring and Washing:
- Monitor the reaction with the ninhydrin test.
- After complete coupling, wash the resin with DMF (3-5 times) and DCM (3-5 times). The peptide-resin is ready for the next Boc deprotection and coupling cycle.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the coupling of protected D-Tyr(Bzl)-OH. Equivalents are calculated relative to the initial loading of the resin.
| Parameter | This compound (Final Coupling) | Fmoc-D-Tyr(Bzl)-OH | Boc-D-Tyr(Bzl)-OH |
| Resin Type | Wang, Rink Amide | Wang, Rink Amide | Merrifield, PAM |
| Protected Amino Acid (eq.) | 3.0 | 3.0 | 3.0 |
| Coupling Reagent (eq.) | HBTU (2.9) or PyBOP (3.0) | HBTU (2.9) or HATU (2.9) | DIC (3.0) |
| Additive (eq.) | HOBt (3.0) | HOBt (3.0) or HOAt (3.0) | HOBt (3.0) |
| Base (eq.) | DIPEA (6.0) | DIPEA (6.0) | N/A (DIPEA for neutralization) |
| Solvent | DMF | DMF | DMF/DCM |
| Reaction Time | 1 - 2 hours | 1 - 2 hours | 1 - 4 hours |
| Monitoring Method | Ninhydrin (Kaiser) Test | Ninhydrin (Kaiser) Test | Ninhydrin (Kaiser) Test |
| Expected Coupling Efficiency | > 99% | > 99% | > 99% |
Visualizations
Diagram 1: General Workflow for a Single Coupling Cycle in Fmoc-SPPS
Caption: General workflow for a single amino acid addition in Fmoc-SPPS.
Diagram 2: Workflow for N-terminal Capping with this compound
Caption: Workflow for the final N-terminal coupling of a Z-protected amino acid.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Z-D-Tyr(Bzl)-OH in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-Cbz-O-benzyl-D-tyrosine (Z-D-Tyr(Bzl)-OH) in the synthesis of enzyme inhibitors, with a specific focus on the preparation of peptidyl diazomethane inhibitors of cysteine proteases. The protocols and data presented herein are intended to serve as a guide for researchers in the fields of medicinal chemistry, biochemistry, and drug development.
Introduction
This compound is a protected amino acid derivative that serves as a valuable building block in the synthesis of peptidomimetics and enzyme inhibitors. The benzyloxycarbonyl (Z) group on the alpha-amino function and the benzyl (Bzl) ether protecting the phenolic hydroxyl group of tyrosine provide orthogonal protection, allowing for selective deprotection and modification during complex synthetic routes. This strategic protection is crucial for preventing unwanted side reactions and ensuring the integrity of the target molecule.
One significant application of this compound is in the synthesis of peptidyl diazomethanes, a class of irreversible inhibitors that target cysteine proteases. These inhibitors have shown therapeutic potential in various diseases, including viral infections, by targeting host or viral proteases.
Featured Application: Synthesis of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor
This section details the synthesis and application of Z-Tyr-Ala-CHN2, a dipeptidyl diazomethane that has been identified as an inhibitor of cathepsin L. Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including viral entry. Inhibition of cathepsin L has been shown to block the entry of certain viruses, such as coronaviruses, into host cells.[1][2]
Quantitative Data Summary
The following table summarizes the biological activity of Z-Tyr-Ala-CHN2.
| Compound | Target Enzyme | Inhibitor Type | IC50 | Antiviral EC50 (SARS-CoV-2 in VeroE6-eGFP cells) | Reference |
| Z-Tyr-Ala-CHN2 | Cathepsin L | Irreversible (Covalent) | Not explicitly reported | 1.33 µM | [3][4] |
Experimental Protocols
Synthesis of Z-D-Tyr-Ala-CHN2
The synthesis of Z-D-Tyr-Ala-CHN2 from this compound involves a multi-step process including deprotection of the benzyl ether, peptide coupling, and conversion to the diazomethyl ketone.
1. Deprotection of this compound to Z-D-Tyr-OH
The benzyl ether protecting group can be removed by catalytic hydrogenolysis.
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2)
-
-
Procedure:
-
Dissolve this compound in a suitable solvent such as methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Securely attach a balloon filled with hydrogen gas to the flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain Z-D-Tyr-OH.
-
2. Synthesis of Z-D-Tyr-Ala-OMe
This step involves the coupling of Z-D-Tyr-OH with L-alanine methyl ester hydrochloride.
-
Materials:
-
Z-D-Tyr-OH
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve Z-D-Tyr-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask.
-
In a separate flask, suspend H-Ala-OMe·HCl (1 equivalent) in anhydrous DCM or DMF and add NMM or TEA (1 equivalent) to neutralize the hydrochloride salt.
-
Add the neutralized amino acid ester solution to the flask containing Z-D-Tyr-OH and HOBt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the reaction solvent dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Z-D-Tyr-Ala-OMe.
-
3. Saponification of Z-D-Tyr-Ala-OMe to Z-D-Tyr-Ala-OH
The methyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Materials:
-
Z-D-Tyr-Ala-OMe
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
1M HCl
-
-
Procedure:
-
Dissolve Z-D-Tyr-Ala-OMe in a mixture of THF and water.
-
Add an aqueous solution of LiOH or NaOH (typically 1.1-1.5 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH ~2 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to obtain Z-D-Tyr-Ala-OH.
-
4. Synthesis of Z-D-Tyr-Ala-CHN2
The final step is the conversion of the dipeptide carboxylic acid to the diazomethyl ketone. This reaction should be performed in a well-ventilated fume hood due to the toxicity and explosive nature of diazomethane.
-
Materials:
-
Z-D-Tyr-Ala-OH
-
Isobutyl chloroformate
-
N-Methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethereal solution of diazomethane (CH2N2)
-
-
Procedure:
-
Dissolve Z-D-Tyr-Ala-OH (1 equivalent) in anhydrous THF and cool to -20 °C.
-
Add NMM (1 equivalent) followed by the dropwise addition of isobutyl chloroformate (1 equivalent).
-
Stir the reaction mixture at -20 °C for 15-30 minutes to form the mixed anhydride.
-
In a separate, cooled flask (0 °C), add the freshly prepared mixed anhydride solution to an ethereal solution of diazomethane (excess).
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature overnight.
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Wash the reaction mixture with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to yield Z-D-Tyr-Ala-CHN2.
-
Cathepsin L Inhibition Assay
The inhibitory activity of Z-Tyr-Ala-CHN2 against cathepsin L can be determined using a fluorometric assay.
-
Materials:
-
Recombinant human cathepsin L
-
Fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Z-Tyr-Ala-CHN2 (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of Z-Tyr-Ala-CHN2 in the assay buffer.
-
In a 96-well plate, add the cathepsin L enzyme to each well (except for the blank).
-
Add the different concentrations of the inhibitor to the respective wells.
-
Incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 15-30 minutes) to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Logical Workflow for the Synthesis of Z-D-Tyr-Ala-CHN2
References
- 1. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 [mdpi.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions with Z-D-Tyr(Bzl)-OH and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-D-Tyr(Bzl)-OH. The information is designed to help you anticipate and mitigate common side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a protected amino acid derivative of D-tyrosine. The alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) group. This dual protection makes it a valuable building block in peptide synthesis, particularly in solution-phase synthesis and for the introduction of a D-tyrosine residue, which can be important for creating peptides with modified biological activity and stability.[1]
Q2: What are the most common side reactions associated with the use of this compound in peptide synthesis?
A2: The most common side reactions are:
-
O- to C-Benzyl Migration: Under acidic conditions, the benzyl group protecting the tyrosine side chain can migrate from the oxygen atom to the carbon atoms of the aromatic ring, forming 3-benzyltyrosine as an impurity.[2]
-
Racemization: During the coupling step, the activated carboxylic acid of this compound can be susceptible to racemization (epimerization), leading to the formation of the L-isomer and compromising the stereochemical purity of the final peptide.[3][4]
-
Side Reactions during Deprotection: The removal of the Z and Bzl groups, typically via catalytic hydrogenation or strong acids, can lead to side reactions such as incomplete deprotection or modification of other sensitive residues in the peptide chain.
Q3: How can I detect and quantify these side reactions?
A3: The most effective methods for detecting and quantifying these side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: Side products like 3-benzyltyrosine or diastereomeric peptides will likely have different retention times from the desired product on a reverse-phase HPLC column. A well-resolved chromatogram can reveal the presence and relative abundance of these impurities.
-
Mass Spectrometry: MS can identify side products by their mass-to-charge ratio. For example, the formation of 3-benzyltyrosine results in no mass change, but its different fragmentation pattern or chromatographic separation can aid in its identification.
Troubleshooting Guide
Issue 1: Presence of an Impurity with the Same Mass as the Desired Peptide
-
Potential Cause: This is often indicative of O- to C-benzyl migration on the tyrosine side chain, forming 3-benzyltyrosine. This side reaction is catalyzed by acidic conditions, which might be encountered during certain coupling protocols or work-up procedures.[2]
-
Solutions:
-
Control Acidity: Avoid prolonged exposure to strong acids. If acidic conditions are necessary, they should be as mild and brief as possible.
-
Solvent System Modification: For acidolytic deprotection steps (more common in Boc chemistry but relevant if acidic conditions are used), using a mixture of trifluoroacetic acid (TFA) and acetic acid (e.g., a 7:3 mixture) has been shown to suppress the formation of 3-benzyltyrosine.[2]
-
Issue 2: Poor Stereochemical Purity of the Final Peptide
-
Potential Cause: Racemization of the this compound residue during the coupling (activation) step is a likely cause. The choice of coupling reagent and reaction conditions significantly influences the extent of racemization.[3]
-
Solutions:
-
Choice of Coupling Reagent: Use coupling reagents known to suppress racemization. For Z-protected amino acids, carbodiimides like DCC or DIC in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) are often a good choice and have been shown to lead to less epimerization.[3] Phosphonium salt-based reagents like BOP and PyBOP can also be effective.[4]
-
Use of Additives: Always use a racemization-suppressing additive like HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) when using carbodiimide coupling reagents.[5]
-
Control Reaction Temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C) to minimize the rate of racemization.
-
Minimize Pre-activation Time: The longer the amino acid is in its activated state before reacting with the amine component, the greater the chance of racemization. Therefore, pre-activation times should be kept to a minimum.
-
Issue 3: Incomplete Deprotection or Unwanted Side Products After Final Cleavage
-
Potential Cause: The final deprotection step, typically catalytic hydrogenation to remove both the Z and Bzl groups, can sometimes be problematic. Catalyst poisoning by sulfur-containing residues (if present in the peptide) or incomplete reaction can occur. Alternatively, if strong acidolysis (e.g., HF) is used to remove the Bzl group, other side reactions can be triggered.
-
Solutions for Catalytic Hydrogenation:
-
Catalyst Choice: Palladium on carbon (Pd/C) is a common catalyst. Ensure it is of good quality and used in appropriate amounts.
-
Hydrogen Source: Catalytic transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate can be a milder and more efficient alternative to using hydrogen gas, and can often be performed at room temperature.[6]
-
Solvent Selection: The choice of solvent (e.g., methanol, ethanol, acetic acid) can influence the efficiency of the reaction. Formic acid can serve as both the solvent and the hydrogen donor.[6]
-
Monitor the Reaction: Track the progress of the deprotection by TLC or HPLC to ensure it goes to completion.
-
-
Solutions for Acidic Cleavage (e.g., HF):
-
Use of Scavengers: When using strong acids like HF to remove the Bzl group, it is crucial to use a cocktail of scavengers (e.g., anisole, p-cresol, thioanisole) to trap the reactive benzyl cations that are generated, preventing them from re-attaching to other nucleophilic residues in the peptide.[7]
-
Quantitative Data Summary
While specific quantitative data for side reactions involving this compound is not extensively documented, the following table provides data for analogous reactions with similar protecting groups to offer a general perspective on the potential extent of these side reactions.
| Side Reaction | Protecting Group Strategy | Conditions | Extent of Side Product | Reference |
| Racemization | Z-Gly-Xaa-OH + Val-OBzl | DCC/HOBt in DMF | Varies by amino acid; generally low | [3] |
| Racemization | Z-Gly-Xaa-OH + Val-OBzl | BOP/HOBt in DMF | Varies; can be significant for some residues | [3] |
| Benzyl Group Migration | Boc-Tyr(Bzl)-OH | TFA/DCM | Can be significant; suppressed by TFA/acetic acid | [2] |
Experimental Protocols
Protocol 1: General Procedure for Coupling of this compound using DIC/HOBt
-
Dissolution: Dissolve the N-terminal deprotected peptide (1.0 eq.) in a suitable solvent (e.g., DMF or DCM).
-
Activation Mixture: In a separate vessel, dissolve this compound (1.2 eq.) and HOBt (1.2 eq.) in DMF.
-
Cooling: Cool the amino acid/HOBt solution to 0 °C.
-
Pre-activation: Add DIC (1.2 eq.) to the cooled amino acid/HOBt solution and stir for 5-10 minutes.
-
Coupling: Add the activated this compound solution to the peptide solution.
-
Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Work-up: Upon completion, proceed with the appropriate work-up and purification steps to isolate the coupled peptide.
Protocol 2: Deprotection of Z and Bzl Groups by Catalytic Transfer Hydrogenation
-
Dissolution: Dissolve the Z- and Bzl-protected peptide in a suitable solvent such as methanol, ethanol, or acetic acid. Formic acid can also be used as both the solvent and hydrogen donor.[6]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogen Donor: Add the hydrogen donor, such as formic acid or ammonium formate.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within minutes to a few hours.[6]
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Isolation: Evaporate the solvent to obtain the deprotected peptide.
Visualizations
Caption: General workflow for peptide synthesis using this compound and potential side reactions.
Caption: Simplified representation of the acid-catalyzed O- to C-benzyl migration side reaction.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting incomplete deprotection of Z-D-Tyr(Bzl)-OH
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the deprotection of Z-D-Tyr(Bzl)-OH.
Frequently Asked Questions (FAQs)
Q1: My this compound deprotection via catalytic hydrogenation is incomplete. What are the potential causes and how can I resolve this?
A1: Incomplete deprotection of this compound using catalytic hydrogenation can stem from several factors, primarily related to the catalyst, reaction conditions, and starting material purity.
Potential Causes and Solutions:
-
Catalyst Inactivation or Poisoning: The Palladium (Pd) catalyst is susceptible to poisoning by various functional groups and impurities.[1][2] Common poisons include sulfur compounds (e.g., thiols, sulfides), halides, and residual reagents from previous synthetic steps.[2][3]
-
Troubleshooting:
-
Ensure all glassware is scrupulously clean.
-
Use high-purity solvents and reagents.
-
If catalyst poisoning is suspected, consider pretreating your starting material to remove potential impurities.
-
Increase the catalyst loading.
-
-
-
Insufficient Hydrogen Source: The efficiency of hydrogen transfer is critical for the reaction to proceed to completion.
-
Troubleshooting:
-
For reactions using hydrogen gas, ensure the system is properly sealed and purged. Check for leaks.
-
For catalytic transfer hydrogenation (e.g., using ammonium formate, cyclohexadiene), ensure the hydrogen donor is fresh and used in a sufficient molar excess.
-
-
-
Inadequate Reaction Time or Temperature: Deprotection of both the Z (benzyloxycarbonyl) and Bzl (benzyl) groups can be slow.
-
Troubleshooting:
-
Prolong the reaction time and monitor progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A modest increase in temperature may improve the reaction rate, but should be done cautiously to avoid side reactions.
-
-
Q2: I am observing a significant side product corresponding to the migration of the benzyl group during acid-catalyzed deprotection. How can I prevent this?
A2: The acid-catalyzed migration of the benzyl group from the phenolic oxygen to the electron-rich aromatic ring of the tyrosine side chain is a known side reaction, leading to the formation of 3-benzyltyrosine.[4][5] This occurs when the benzyl cation formed during cleavage re-reacts with the activated tyrosine ring.
Prevention Strategies:
-
Use of Scavengers: Scavengers are crucial for trapping the carbocations generated during the reaction.[4][6]
-
Optimized TFA Concentration: While neat Trifluoroacetic Acid (TFA) can be used, modulating its concentration can reduce side reactions.[4][5]
-
Control of Reaction Temperature: Performing the deprotection at a lower temperature can help control the rate of side reactions.[4]
-
Recommended Temperature: Start the reaction at 0°C and then allow it to slowly warm to room temperature while monitoring its progress.[4]
-
Q3: After deprotection, I am struggling to isolate my product, D-Tyrosine, as a solid. What should I do?
A3: The physical properties of amino acids can make their isolation challenging. If you are obtaining an oil or a hygroscopic solid, consider the following troubleshooting steps.
Isolation and Purification Tips:
-
Precipitation with a Non-polar Solvent: After removing the reaction solvent, adding a cold non-polar solvent can induce precipitation.
-
Procedure: Add cold diethyl ether to the concentrated reaction mixture to precipitate the D-Tyrosine.[4] Collect the solid by filtration and wash with more cold diethyl ether.
-
-
pH Adjustment: Since amino acids are zwitterionic, their solubility is highly dependent on pH.
-
Procedure: Dissolve the crude product in an acidic or basic aqueous solution and then carefully adjust the pH to the isoelectric point of D-Tyrosine (around 5.7) to promote precipitation.[7]
-
-
Lyophilization: If the product is highly water-soluble, lyophilization (freeze-drying) can be an effective method to obtain a solid powder.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for the deprotection of this compound.
Table 1: Catalytic Hydrogenation Conditions
| Parameter | Recommended Value | Notes |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Ensure the catalyst is dry and from a reliable source. |
| Catalyst Loading | 10-20 mol% | May need to be increased in case of slow reaction. |
| Hydrogen Source | H₂ gas (1 atm) or Ammonium Formate (4-5 eq.) | Ensure the hydrogen donor is fresh. |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | Solvents should be of high purity. |
| Temperature | Room Temperature | Gentle heating (e.g., 40°C) may be applied cautiously. |
| Reaction Time | 12-48 hours | Monitor by TLC or LC-MS for completion. |
Table 2: Acid-Catalyzed Deprotection Conditions
| Parameter | Recommended Value | Notes |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Use high-purity TFA. |
| Reagent Concentration | 50-100% TFA in DCM | A 7:3 (v/v) mixture of TFA/acetic acid can reduce side reactions.[5] |
| Scavenger | Anisole or Thioanisole | Use 5-10 equivalents.[4] |
| Temperature | 0°C to Room Temperature | Start at 0°C to control initial reactivity.[4] |
| Reaction Time | 1-4 hours | Monitor by TLC or LC-MS for completion.[4] |
Experimental Protocols
Protocol 1: Deprotection of this compound via Catalytic Transfer Hydrogenation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Addition of Reagents: Add ammonium formate (4-5 equivalents).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a mobile phase of DCM:Methanol 9:1). The product, D-Tyrosine, should have a much lower Rf value than the starting material.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or by precipitation from a suitable solvent system (e.g., by adding diethyl ether).
Protocol 2: Deprotection of this compound using Trifluoroacetic Acid
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask and cool the flask to 0°C in an ice bath.[4]
-
Addition of Scavenger: Add anisole (5-10 equivalents) to the solution.[4]
-
Addition of TFA: Slowly add an equal volume of TFA to the stirred solution.[4]
-
Reaction Progression: Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature.[4]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to the residue to precipitate the product.[4] Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[4]
Visualizations
Caption: Chemical deprotection pathway of this compound.
Caption: General experimental workflow for deprotection.
Caption: Troubleshooting decision tree for incomplete deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Preventing racemization of Z-D-Tyr(Bzl)-OH during activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize and prevent racemization of Z-D-Tyr(Bzl)-OH during the critical activation step in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where a chiral molecule, such as the D-isomer this compound, converts into an equal mixture of both its D- and L-isomers. In peptide synthesis, the stereochemical integrity of each amino acid is paramount for the final peptide's structure and biological activity. The introduction of the incorrect L-isomer can lead to a loss of therapeutic efficacy, altered pharmacological properties, and create diastereomeric impurities that are challenging to separate.
Q2: What is the primary cause of racemization during the activation of this compound?
A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1]
Q3: Which factors are most critical in controlling the racemization of this compound?
A3: Several factors during the coupling step significantly influence the rate of racemization:
-
Coupling Reagents: The type of activating agent used is a primary determinant.
-
Additives: The presence of racemization-suppressing additives is crucial, especially when using carbodiimides.
-
Base: The strength and concentration of the base can promote racemization.
-
Temperature: Higher temperatures generally accelerate the rate of racemization.
-
Solvent: The polarity of the solvent can influence the reaction pathways.
-
Pre-activation Time: Prolonged pre-activation can increase the risk of racemization.[2][3]
Troubleshooting Guide
Issue: High levels of the L-isomer of Tyr(Bzl) are detected in the final peptide.
This common issue can often be traced back to the conditions used during the activation and coupling of this compound. Follow these steps to troubleshoot and mitigate this problem.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is a critical first line of defense against racemization.
-
Carbodiimides (e.g., DCC, DIC): While effective for amide bond formation, these reagents can cause significant racemization when used alone.[4]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These reagents generally provide rapid coupling with a lower risk of racemization compared to carbodiimides alone.[4][7]
-
Optimization: For particularly sensitive couplings, HATU, which incorporates a HOAt moiety, is often preferred over HBTU.[7]
-
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also known for their high efficiency and low racemization potential.[7]
Step 2: Assess the Base and Its Concentration
The presence of excess or a strong base can promote racemization through direct proton abstraction from the alpha-carbon.
-
Solution: If using a base such as N,N-diisopropylethylamine (DIPEA), consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[8] Use the minimum necessary amount of base to facilitate the reaction.
Step 3: Control the Reaction Temperature
Higher reaction temperatures can increase the rate of both the desired coupling and the undesired racemization.
-
Solution: Perform the coupling reaction at a lower temperature, for example, 0°C. If the solubility of your reagents allows, maintaining a lower temperature throughout the activation and coupling steps can be beneficial.
Step 4: Optimize the Solvent
The polarity of the solvent can influence the stability of the activated intermediate and the propensity for racemization.
-
Solution: While solvent choice is often dictated by the solubility of the reactants, consider using less polar solvents where possible, as this can sometimes help to reduce racemization.
Data Presentation
The following table summarizes the expected level of racemization for this compound based on data from analogous N-protected amino acids under various coupling conditions.
| Coupling Reagent | Additive | Base | Expected Racemization (%) |
| DIC | None | DIPEA | High (>5%)[5] |
| DIC | HOBt | DIPEA | ~1.5%[5] |
| DIC | OxymaPure | DIPEA | <0.5%[5] |
| HBTU | (Internal HOBt) | DIPEA | ~1.2%[5] |
| HATU | (Internal HOAt) | DIPEA | ~0.8%[5] |
| COMU | (Internal Oxyma) | DIPEA | <0.2%[5] |
This data is adapted from studies on racemization-prone amino acids and provides a strong indication of the relative racemization potential of different coupling systems for this compound.[5]
Experimental Protocols
Protocol 1: Solution-Phase Coupling of this compound with Minimized Racemization using DIC/OxymaPure
This protocol describes a general procedure for the solution-phase coupling of this compound to an amino acid ester or peptide fragment.
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine component (e.g., H-Xxx-OR, 1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)).
-
Reagent Addition: Add this compound (1.1 equivalents) and OxymaPure (1.2 equivalents) to the solution and stir until fully dissolved.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Activation: Slowly add a solution of N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring overnight.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct. The filtrate can then be subjected to a standard aqueous work-up and purification by column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound using HATU
This protocol outlines a standard coupling cycle for incorporating this compound in solid-phase peptide synthesis.
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in DMF for at least 30 minutes. Drain the DMF just before adding the activated amino acid solution.
-
Amino Acid Activation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Base Addition: Add a hindered base such as NMM (6 equivalents) to the activation mixture and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the drained resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.
-
Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the complete consumption of free amines.
Visualizations
References
Technical Support Center: Purification of Peptides Containing Z-D-Tyr(Bzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides incorporating the protected amino acid Z-D-Tyr(Bzl)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing this compound?
A1: The primary challenges stem from the two bulky and hydrophobic protecting groups: the benzyloxycarbonyl (Z) group on the N-terminus and the benzyl (Bzl) group on the tyrosine side chain. These groups significantly increase the peptide's hydrophobicity, which can lead to:
-
Poor Solubility: The peptide may be difficult to dissolve in standard aqueous buffers used for purification.[1]
-
Aggregation: The high hydrophobicity promotes intermolecular interactions, causing the peptides to aggregate and precipitate out of solution.[2][3] This can occur both on the synthesis resin and after cleavage.[2]
-
Difficult Chromatographic Separation: The strong hydrophobic character can lead to issues in reverse-phase HPLC (RP-HPLC), such as peak broadening, tailing, or irreversible binding to the column.[4]
-
Side Product Formation: Incomplete removal of the Z or Bzl protecting groups during the final cleavage step can result in closely related impurities that are difficult to separate from the target peptide.
Q2: How do the Z and Bzl protecting groups influence the choice of purification strategy?
A2: The hydrophobic nature imparted by the Z and Bzl groups makes reverse-phase high-performance liquid chromatography (RP-HPLC) the most effective purification method.[5] The strategy, however, must be adapted to handle the increased hydrophobicity. This often involves:
-
Using less hydrophobic stationary phases (e.g., C8 or C4 instead of C18) to prevent irreversible binding.[4][6]
-
Employing organic co-solvents in the sample preparation to ensure complete dissolution before injection.[2][4]
-
Optimizing the gradient elution method to achieve good separation between the target peptide and any hydrophobic impurities.
Q3: What are the indicators of peptide aggregation during and after synthesis?
A3: Recognizing aggregation early is crucial for successful purification.
-
During Synthesis (On-Resin):
-
After Cleavage and Deprotection:
-
Difficulty in dissolving the lyophilized crude peptide in aqueous buffers.[3]
-
Formation of a visible precipitate or gel-like substance upon dissolution.
-
Consistently low recovery of the peptide after purification.
-
Q4: Can I use mass spectrometry to identify impurities related to the this compound residue?
A4: Yes, mass spectrometry (LC-MS) is an essential tool. It can help identify common impurities such as:
-
Incomplete Deprotection: A mass corresponding to the target peptide plus the mass of the Bzl group (90.05 Da) or the Z group (134.04 Da) indicates incomplete removal.
-
Deletion Sequences: Missing amino acid residues resulting from incomplete coupling reactions, often exacerbated by aggregation.
-
Side-Chain Modifications: Although less common with the stable benzyl ether, harsh cleavage conditions could potentially lead to side reactions.
Troubleshooting Guides
Issue 1: Poor Solubility of the Crude Peptide
Problem: The lyophilized crude peptide containing this compound is insoluble or only partially soluble in the initial mobile phase (e.g., water with 0.1% TFA).
Workflow for Solubilizing Hydrophobic Peptides
Caption: Stepwise workflow for solubilizing aggregated peptides.
| Potential Cause | Recommended Solution |
| High Hydrophobicity | Peptides with a high content of hydrophobic residues (>50%) are often insoluble in purely aqueous solutions. Dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or DMF first, then slowly dilute with your aqueous mobile phase.[2][4] |
| Peptide Aggregation | The peptide has formed intermolecular β-sheets or other aggregates.[3] Use sonication to help break up aggregates and facilitate dissolution.[2][8] |
| pH is at Isoelectric Point (pI) | A peptide is least soluble at its isoelectric point where its net charge is zero.[1] Adjust the pH of the solution. For basic peptides, use a slightly acidic solvent (e.g., 10% acetic acid). For acidic peptides, a slightly basic solution might help, but acidic conditions (TFA) are standard for RP-HPLC.[2] |
Issue 2: Poor Chromatographic Peak Shape in RP-HPLC
Problem: The HPLC chromatogram shows broad, tailing, or split peaks for the target peptide.
Troubleshooting HPLC Peak Shape Issues
Caption: Logical workflow for troubleshooting poor HPLC peak shape.
| Potential Cause | Recommended Solution |
| Strong Hydrophobic Interaction | The peptide is interacting too strongly with the C18 stationary phase. Switch to a column with a shorter alkyl chain (C8 or C4) or a phenyl-based column to reduce retention.[4][6] |
| On-Column Aggregation | The peptide is aggregating on the column during the separation. Try dissolving the sample in a stronger solvent (e.g., with a small amount of DMSO) before injection.[4] Ensure the initial mobile phase has a sufficient organic component to maintain solubility. |
| Co-eluting Impurities | A closely eluting impurity, such as a peptide with incomplete Bzl-group removal, can cause peak tailing or splitting.[4] Analyze the peak fractions by mass spectrometry to identify any co-eluting species. A slower, more shallow gradient around the elution point of the main peak may improve separation. |
| Secondary Interactions with Silica | Residual silanol groups on the silica support can interact with the peptide, causing tailing. Ensure a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) is present in both mobile phases to mask these interactions. |
Experimental Protocols
Protocol 1: General Solubilization of Hydrophobic Peptides
-
Initial Solvent Test: Begin by attempting to dissolve a small amount of the lyophilized peptide in the intended initial HPLC mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA).
-
Organic Solvent Addition: If solubility is poor, dissolve the peptide in a minimal volume of 100% DMSO (e.g., 50-100 µL).
-
Sonication: Place the vial in a sonication bath for 3 x 15-second pulses, chilling on ice between pulses to prevent heating.[2][8]
-
Dilution: Slowly add the aqueous HPLC mobile phase to the DMSO solution while continuously vortexing to prevent the peptide from precipitating.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Protocol 2: RP-HPLC Purification of a this compound Containing Peptide
This protocol provides a starting point for method development. The gradient and column choice may require optimization.
| Parameter | Recommendation |
| Column | Start with a C8 or C4 preparative column (e.g., 10 µm particle size, 100-300 Å pore size). |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water. |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile. |
| Flow Rate | Dependent on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column). |
| Detection | 220 nm and 280 nm (for the tyrosine aromatic ring). |
| Gradient | A shallow gradient is often required due to the high hydrophobicity. Start with a broad scouting gradient (e.g., 30-80% B over 30 minutes) and then optimize the gradient around the elution point of the target peptide. |
Typical Gradient Profile:
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 5 | 30 |
| 35 | 80 |
| 40 | 95 |
| 45 | 30 |
| 50 | 30 |
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Managing Aggregation of Peptides Containing Z-D-Tyr(Bzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing aggregation issues associated with peptides containing the protected amino acid Z-D-Tyr(Bzl)-OH. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and handling of these hydrophobic peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it contribute to peptide aggregation?
A1: this compound is a derivative of the D-isomer of tyrosine, an amino acid. It features two key protecting groups:
-
Z (Benzyloxycarbonyl): This group protects the N-terminal alpha-amino group.
-
Bzl (Benzyl): This group protects the hydroxyl group of the tyrosine side chain.
Both the Z and Bzl groups are large, aromatic, and highly hydrophobic. Their presence significantly increases the non-polar character of the peptide, promoting intermolecular hydrophobic interactions and hydrogen bonding between peptide chains. This self-association leads to the formation of insoluble aggregates.[1][2] Peptides with a high content of hydrophobic residues (50% or more) are particularly prone to aggregation and often exhibit poor solubility in aqueous solutions.[3][4][5]
Q2: How can I identify if my peptide containing this compound is aggregating during solid-phase peptide synthesis (SPPS)?
A2: On-resin aggregation is a common issue during SPPS of hydrophobic peptides and can be identified by several indicators:[2][6][7]
-
Poor Resin Swelling: The peptide-resin may appear shrunken or fail to swell adequately in the synthesis solvent.[2][7]
-
Slow or Incomplete Reactions: Aggregation can physically block reactive sites, leading to sluggish or incomplete coupling and deprotection steps. This can be confirmed by a positive Kaiser test after a coupling reaction.[2]
-
Physical Clumping: In severe cases, the resin may become sticky or form visible clumps.[2]
-
Low Yield: A significant reduction in the final peptide yield after cleavage is a strong indicator of aggregation problems during synthesis.[2]
Q3: Does the D-configuration of the amino acid affect aggregation?
A3: Yes, the stereochemistry of the amino acids can influence peptide conformation and aggregation. The incorporation of D-amino acids can disrupt the formation of stable secondary structures, such as β-sheets, which are often involved in aggregation.[8][9] While the inherent hydrophobicity of this compound remains a primary driver of aggregation, the D-configuration may alter the specific aggregation pathway compared to its L-isomer. However, the overall hydrophobic nature of the residue will still dominate its tendency to aggregate.
Q4: My cleaved and purified peptide containing this compound is difficult to dissolve. What can I do?
A4: Poor solubility of the final peptide is a clear sign of aggregation. The hydrophobic nature of the Z and Bzl groups makes these peptides poorly soluble in aqueous solutions.[1][2] A systematic approach to solubilization is recommended. Start with organic solvents and then titrate into aqueous buffers.
Troubleshooting Guides
On-Resin Aggregation During SPPS
If you suspect on-resin aggregation, the following troubleshooting steps can be taken:
Diagram of On-Resin Aggregation Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting on-resin peptide aggregation.
Table of On-Resin Aggregation Mitigation Strategies:
| Strategy | Description | Key Considerations |
| Solvent Modification | Switch from standard solvents like DMF to N-Methylpyrrolidone (NMP) or add Dimethyl Sulfoxide (DMSO) to disrupt hydrogen bonds.[6] A "Magic Mixture" (DCM/DMF/NMP 1:1:1 with additives) can be used for severe cases.[7] | NMP has superior solvating properties for many aggregating sequences. DMSO should be used with caution for peptides containing Cys or Met. |
| Chaotropic Agents | Add salts like LiCl or NaClO₄ to the coupling mixture to disrupt secondary structures.[6] | Ensure the salt is thoroughly washed away before the next coupling step to avoid interference. |
| Physical Methods | Apply sonication to physically break up aggregates, increase the coupling temperature, or use a microwave peptide synthesizer to improve reaction kinetics.[6] | Increased temperature should be used cautiously to avoid side reactions. Microwave synthesis requires specialized equipment. |
| Backbone Protection | Incorporate backbone-protected amino acids (e.g., Hmb/Dmb) every 6-7 residues to disrupt hydrogen bonding.[6][10] | This is a proactive strategy that must be planned before synthesis. |
| Pseudoproline Dipeptides | Introduce pseudoproline dipeptides at Ser or Thr residues to create a "kink" in the peptide backbone, disrupting secondary structure formation.[6] | Requires commercially available dipeptide building blocks. |
Post-Cleavage Peptide Insolubility
For peptides that are difficult to dissolve after cleavage and purification, follow this systematic solubilization workflow:
Diagram of Post-Cleavage Solubilization Workflow:
Caption: A stepwise workflow for the solubilization of hydrophobic peptides.
Table of Solubilization Strategies for Aggregated Peptides:
| Strategy | Description | Key Considerations |
| Organic Co-solvents | Dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile before adding the aqueous buffer.[2][4] | Start with a very small volume of the organic solvent. For biological assays, keep the final concentration of DMSO low. |
| pH Adjustment | Adjust the pH of the aqueous solution away from the peptide's isoelectric point (pI) to increase its net charge and promote electrostatic repulsion.[2] | For acidic peptides, use a slightly basic solution (e.g., 0.1 M ammonium bicarbonate). For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid). |
| Sonication | Use a sonication bath to provide energy to break up small aggregates and facilitate dissolution.[2][4] | Use brief pulses (e.g., 3 x 10 seconds) and chill the sample on ice between pulses to prevent heating. |
| Denaturing Agents | For extremely difficult cases, use strong denaturants like 6M guanidine hydrochloride or 8M urea.[11] | These agents will likely interfere with most biological assays and may need to be removed by dialysis or chromatography. |
Experimental Protocols
Protocol 1: Test Cleavage to Monitor On-Resin Aggregation
This protocol allows for the assessment of synthesis quality at intermediate steps, which is particularly useful when aggregation is suspected.[2]
Materials:
-
Peptide-resin sample (10-20 mg)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Take a small sample of the peptide-resin from the synthesis vessel.
-
Wash the resin sample with DCM (3 x 1 mL).
-
Dry the resin under a stream of nitrogen.
-
Add 200 µL of the cleavage cocktail to the resin.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Analyze the crude peptide by LC-MS to determine the mass and purity, and to identify any deletion sequences indicative of incomplete coupling.
Protocol 2: General Solubilization of a Hydrophobic Peptide
This protocol provides a systematic approach to dissolving a hydrophobic peptide containing this compound.
Materials:
-
Lyophilized peptide
-
Organic solvent (DMSO, DMF, or acetonitrile)
-
Aqueous buffer (e.g., PBS pH 7.4, 10% acetic acid, or 0.1 M ammonium bicarbonate)
-
Vortex mixer and sonicator
Procedure:
-
Allow the vial of lyophilized peptide to warm to room temperature before opening.
-
Add a minimal volume of the chosen organic solvent (e.g., 10-20 µL of DMSO) to the peptide.
-
Vortex and sonicate the mixture to aid dissolution.[4] Visually inspect to ensure the peptide is fully dissolved.
-
In a separate tube, prepare the desired aqueous buffer.
-
While vigorously vortexing the aqueous buffer, slowly add the peptide-organic solvent solution dropwise.
-
If the solution remains clear, the peptide is solubilized. If the solution becomes turbid, the solubility limit in that buffer system has been exceeded.[1] In this case, the peptide may need to be re-lyophilized and dissolved at a lower final concentration.
Protocol 3: Analysis of Peptide Aggregation by Size-Exclusion Chromatography (SEC)
This protocol provides a general method for quantifying the extent of aggregation in a solubilized peptide sample.[12]
Materials:
-
Solubilized peptide sample
-
SEC mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
0.22 µm syringe filter
-
HPLC system with an SEC column and UV detector
Procedure:
-
Sample Preparation: Prepare the peptide sample by dissolving it in the SEC mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm filter.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection and Elution: Inject a defined volume of the prepared peptide sample onto the column.
-
Data Acquisition: Monitor the eluent using a UV detector at 214 nm or 280 nm.
-
Analysis: Analyze the resulting chromatogram. Aggregates, being larger, will elute earlier than the peptide monomer. The presence of peaks at shorter retention times than the main monomer peak indicates aggregation. The relative peak areas can be used to quantify the percentage of aggregated species.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polypeptide.com [polypeptide.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-D-Tyr(Bzl)-OH stability issues during synthesis and storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs regarding the stability of Z-D-Tyr(Bzl)-OH during synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at 2-8°C, protected from light.[1] Storing under an inert atmosphere, such as argon or nitrogen, can further prevent oxidation.
Q2: What are the primary known instabilities of this compound?
A2: The main stability concerns for this compound stem from its two protecting groups: the N-benzyloxycarbonyl (Z) group and the O-benzyl (Bzl) ether. The Z-group is susceptible to cleavage under strong acidic conditions and via catalytic hydrogenolysis.[2] The benzyl ether is also labile to strong acids and hydrogenolysis.[3][4] Additionally, the tyrosine residue itself can be prone to oxidation.[5][6]
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure, the following degradation pathways are most likely:
-
Acid-catalyzed hydrolysis: Strong acidic conditions can lead to the cleavage of either the Z-group or the benzyl ether, yielding H-D-Tyr(Bzl)-OH, Z-D-Tyr-OH, or fully deprotected D-Tyrosine.
-
Hydrogenolysis: In the presence of a catalyst (like Palladium on carbon) and a hydrogen source, both the Z and benzyl groups can be cleaved.[3][7]
-
Oxidation: The electron-rich phenol ring of the tyrosine moiety is susceptible to oxidation, which can lead to the formation of various oxidized byproducts.[5][6] Conditions to avoid include exposure to strong oxidizing agents.[8]
Q4: What impurities might be present in a sample of this compound?
A4: Impurities can originate from both the synthesis process and degradation.
-
Synthetic Impurities: These can include unreacted starting materials such as Z-D-Tyr-OH and benzyl bromide, or byproducts like over-benzylated species.
-
Degradation Impurities: Common degradation products could include Z-D-Tyr-OH, H-D-Tyr(Bzl)-OH, and D-Tyrosine from the cleavage of the protecting groups. Oxidative degradation can lead to hydroxylated and cross-linked tyrosine derivatives.[5]
Troubleshooting Guides
Synthesis-Related Issues
Problem: Low yield during the benzylation of Z-D-Tyr-OH.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of the phenolic hydroxyl group. | Ensure the use of a sufficiently strong base and anhydrous conditions. Monitor the reaction progress by TLC or HPLC to confirm the consumption of starting material. |
| Inactive benzylating agent. | Use a fresh bottle of benzyl bromide or benzyl chloride. |
| Side reactions. | Optimize reaction temperature and time to minimize the formation of byproducts. |
Problem: Presence of impurities after synthesis and purification.
| Possible Cause | Suggested Solution |
| Unreacted Z-D-Tyr-OH. | Improve purification by recrystallization or column chromatography. Adjust the stoichiometry of the benzylating agent in the synthesis. |
| Residual benzyl bromide. | Ensure thorough washing and purification steps are followed. Consider a quenching step to remove excess electrophile. |
| Over-benzylation. | Use a controlled amount of the benzylating agent and monitor the reaction closely. |
Storage and Stability Issues
Problem: Gradual discoloration (yellowing or browning) of this compound solid during storage.
| Possible Cause | Suggested Solution |
| Oxidation of the tyrosine residue. | Store the compound under an inert atmosphere (argon or nitrogen). Ensure the container is tightly sealed and stored in a dark place. |
| Exposure to light (photodegradation). | Store in an amber vial or a container protected from light. |
Problem: Decrease in purity of this compound when dissolved in solution for an experiment.
| Possible Cause | Suggested Solution |
| Hydrolysis of protecting groups due to acidic or basic contaminants in the solvent. | Use high-purity, neutral solvents. Prepare solutions fresh before use. |
| Solvent-mediated degradation. | If stability issues persist, perform a solvent screening to identify a more suitable solvent system. |
Quantitative Data Summary
| Condition | Z-group Stability | Benzyl Ether Stability | Tyrosine Residue Stability |
| Strong Acid (e.g., HBr/AcOH, HF) | Labile[2] | Labile[3][4] | Stable |
| Mild Acid (e.g., TFA) | Generally Stable[2] | Partially Labile[9] | Stable |
| Strong Base (e.g., NaOH) | Stable[2] | Stable | Stable |
| Mild Base (e.g., Piperidine) | Stable | Stable | Stable |
| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Labile[3][7] | Labile[3] | Stable |
| Oxidizing Agents (e.g., H₂O₂) | Stable | Stable | Labile[5][6] |
| Light Exposure | Stable | Stable | Potentially Labile (photooxidation)[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
- Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux a solution of the compound at 60°C for 24 hours.
- Photostability: Expose a solution of the compound to a calibrated light source (e.g., ICH option 2) for a defined period.
3. Sample Analysis:
- At specified time points, withdraw aliquots of each stressed sample.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
1. HPLC System and Column:
- System: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 30% B. The gradient may need to be optimized to achieve adequate separation.
3. Detection:
- Wavelength: Monitor at 254 nm, as the aromatic rings of the Z, benzyl, and tyrosine moieties will absorb at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.
4. Method Validation:
- Analyze the stressed samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak and from each other.
- Assess peak purity of the this compound peak in the chromatograms of the stressed samples.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
How to confirm the complete removal of the Bzl group from tyrosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the complete removal of the O-benzyl (Bzl) protecting group from tyrosine residues during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods to confirm the complete removal of the Bzl group from tyrosine?
A1: The most reliable methods to confirm deprotection are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC). Each technique provides distinct evidence of the chemical transformation. NMR spectroscopy allows for the direct observation of the disappearance of Bzl group signals and the appearance of the free tyrosine phenol proton. Mass spectrometry confirms the expected mass change between the protected and deprotected product. TLC is a rapid, qualitative method to monitor the progress of the reaction by observing the change in polarity and the disappearance of the starting material.
Q2: How can I differentiate between the starting material (Bzl-Tyrosine) and the product (Tyrosine) using these techniques?
A2: You can differentiate them by looking for specific signals or properties:
-
By NMR: Look for the disappearance of the characteristic benzyl proton signals (aromatic peaks around 7.3 ppm and a benzylic -CH₂- signal around 5.1 ppm) and the appearance of the tyrosine phenol -OH proton.
-
By Mass Spectrometry: The deprotected tyrosine will have a mass that is 90.05 Da less than the Bzl-protected tyrosine, corresponding to the loss of the C₇H₆ moiety.
-
By TLC: The deprotected tyrosine is more polar and will have a lower Retention Factor (Rf) value compared to the less polar Bzl-protected starting material on a silica gel plate.
Q3: What are the most common reasons for incomplete Bzl group removal?
A3: Incomplete deprotection of Tyr(Bzl) is a common issue and can stem from several factors. Insufficient reaction time is a frequent cause, as the removal of the Bzl group can be slow.[1] The composition of the cleavage cocktail is also critical; standard cocktails may be insufficient for the robust Bzl ether on tyrosine.[1] Furthermore, steric hindrance from bulky neighboring amino acids in a peptide sequence can potentially slow down the reaction.
Q4: What is the primary side reaction during acidic deprotection of Tyr(Bzl), and how can it be minimized?
A4: The primary side reaction is an acid-catalyzed O- to C-benzyl migration.[2] This occurs when the reactive benzyl cation, generated during cleavage, reattaches to the electron-rich aromatic ring of tyrosine, forming 3-benzyltyrosine.[1][2] This side reaction can be minimized by using a robust cocktail of scavengers, such as phenol and thioanisole, which effectively trap the benzyl cation before it can cause alkylation.[1]
Troubleshooting Guide for Incomplete Deprotection
Issue 1: HPLC or LC-MS analysis shows a significant peak corresponding to the mass of the starting material or peptide with the Bzl group still attached.
-
Root Cause Analysis: This is a clear indication of incomplete cleavage. The cause is likely related to the reaction conditions or the cleavage cocktail used. The O-benzyl ether of tyrosine can be particularly resistant to acid-mediated cleavage compared to other protecting groups.[1]
-
Solutions:
-
Optimize Reaction Time and Temperature: Extend the cleavage reaction time. While some protecting groups are removed quickly, Tyr(Bzl) may require several hours for complete removal.[1] Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but should be used cautiously to avoid side reactions.[3]
-
Enhance the Cleavage Cocktail: A standard TFA/TIS/H₂O cocktail may not be sufficient.[1] Employ a more robust scavenger-rich cocktail to improve cleavage efficiency and prevent side reactions. "Reagent K" is a highly recommended option for peptides containing sensitive residues like Tyr(Bzl).[1]
-
Alternative Deprotection Methods: If acidic cleavage is consistently failing, consider catalytic hydrogenation (e.g., H₂, 10% Pd/C in a solvent like methanol or ethanol).[4][5] This is a very effective and clean method for removing benzyl ethers, provided other functional groups in the molecule are compatible (i.e., not susceptible to reduction).[6]
-
Comparison of Recommended Cleavage Cocktails
| Cocktail Name | Composition | Primary Use and Considerations |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A standard starting point, but may be insufficient for complete Tyr(Bzl) cleavage.[1] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Offers better scavenging for benzyl cations than the standard cocktail.[1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Highly recommended for peptides with Tyr(Bzl) and other sensitive residues (Trp, Met, Cys) due to its potent scavenging of benzyl cations.[1] |
Experimental Protocols & Data
Workflow for Confirmation of Bzl Group Removal
Caption: Workflow for analyzing the removal of the Bzl group.
Method 1: Mass Spectrometry (LC-MS)
-
Protocol:
-
Prepare a dilute solution of the crude reaction product in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
Monitor the total ion chromatogram (TIC) and extract the ion chromatograms for the expected masses of the starting material and the product.
-
-
Data Interpretation: Complete deprotection is confirmed by the absence of the mass corresponding to the Bzl-protected compound and the presence of a strong signal for the deprotected product.
Expected Mass Data
| Compound | Chemical Formula (Tyrosine Moiety) | Molecular Weight (Monoisotopic) | Expected [M+H]⁺ (m/z) |
| O-Benzyl-L-tyrosine | C₁₆H₁₇NO₃ | 271.12 g/mol | 272.13 |
| L-Tyrosine | C₉H₁₁NO₃ | 181.07 g/mol | 182.08 |
Method 2: ¹H NMR Spectroscopy
-
Protocol:
-
Dissolve a purified sample of the product in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Integrate all relevant peaks.
-
-
Data Interpretation: The complete disappearance of signals corresponding to the benzyl group is the primary indicator of successful deprotection.
Expected ¹H NMR Chemical Shifts (in D₂O)
| Proton | O-Benzyl-L-tyrosine (Approx. δ, ppm) | L-Tyrosine (Approx. δ, ppm)[7] | Status after Deprotection |
| Bzl Ar-H | 7.30 - 7.45 (m, 5H) | - | Disappears |
| Bzl -CH₂- | 5.10 (s, 2H) | - | Disappears |
| Tyr Ar-H | 7.25 (d, 2H), 6.95 (d, 2H) | 7.18 (d, 2H), 6.89 (d, 2H) | Shifts slightly |
| α-CH | ~4.0 (t, 1H) | 3.94 (t, 1H) | Minor shift |
| β-CH₂ | ~3.1 (m, 2H) | 3.16 (dd, 1H), 2.95 (dd, 1H) | Minor shift |
| Phenol -OH | - (ether linkage) | Present (may exchange with D₂O) | Appears |
Method 3: Thin-Layer Chromatography (TLC)
-
Protocol:
-
Spot the crude reaction mixture, the starting material, and a co-spot on a silica gel TLC plate.
-
Develop the plate using an appropriate eluent system, such as n-butanol:acetic acid:water (3:1:1).[8]
-
Visualize the spots using a UV lamp (if the compounds are UV active) and/or a ninhydrin stain.
-
-
Data Interpretation: The product spot should have a significantly lower Rf value than the starting material spot due to its increased polarity. A complete reaction will show only the product spot.
Troubleshooting Logic for Bzl-Tyrosine Deprotection
Caption: A troubleshooting decision tree for deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]
- 8. TLC of aminoacids and short peptides [reachdevices.com]
Validation & Comparative
A Comparative Guide to Z-D-Tyr(Bzl)-OH and Fmoc-D-Tyr(Bzl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide provides an objective, data-supported comparison of two commonly employed protected D-tyrosine derivatives: Z-D-Tyr(Bzl)-OH and Fmoc-D-Tyr(Bzl)-OH. We will delve into their respective chemistries, performance in different synthesis methodologies, and provide detailed experimental protocols to inform your selection process.
At a Glance: Z vs. Fmoc Protection Strategies
The fundamental difference between this compound and Fmoc-D-Tyr(Bzl)-OH lies in the Nα-protecting group: the benzyloxycarbonyl (Z) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, respectively. This distinction dictates the entire synthetic strategy, from the choice of synthesis phase (solution vs. solid) to the deprotection conditions.
| Feature | Z (Benzyloxycarbonyl) Strategy | Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy |
| Primary Application | Solution-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Nα-Deprotection | Harsh conditions: Catalytic hydrogenation (H₂/Pd) or strong acids (HBr/AcOH).[1][2] | Mild basic conditions: Typically 20% piperidine in DMF.[3][4] |
| Orthogonality | Compatible with Boc/Bzl strategy for side-chain protection. | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[5] |
| Automation | Not readily amenable to automation. | Highly compatible with automated peptide synthesizers.[5] |
| Side Reactions | Racemization risk is generally low for urethane-type protecting groups like Z.[6] | Diketopiperazine formation can be a concern with certain sequences. |
| Monitoring | Typically monitored by TLC or HPLC analysis of reaction aliquots. | Real-time monitoring of Fmoc deprotection is possible via UV absorbance of the dibenzofulvene-piperidine adduct.[7] |
Performance and Physicochemical Properties
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₂₄H₂₃NO₅ | 405.45 | White to off-white solid |
| Fmoc-D-Tyr(Bzl)-OH | C₃₁H₂₇NO₅ | 493.55 | White to off-white powder[8][9] |
Table 2: Comparative Performance in Peptide Synthesis
| Performance Metric | This compound (in LPPS) | Fmoc-D-Tyr(Bzl)-OH (in SPPS) |
| Coupling Efficiency | Generally high, but requires careful monitoring and purification of intermediates. | Very high (>99%) with modern coupling reagents (e.g., HBTU, HATU).[5] |
| Overall Yield | Can be high for shorter peptides but may decrease with increasing length due to losses during purification steps. | Generally high, especially in automated synthesis, as excess reagents are easily washed away. |
| Purity of Crude Product | Purity of intermediates is assessed at each step, leading to a relatively pure final product before final purification. | Crude product contains deletion and other truncated sequences, requiring final HPLC purification. |
| Scalability | More readily scalable to large quantities (kilogram scale) for industrial production.[10] | Typically used for research and small to medium-scale production, although large-scale SPPS is possible. |
| Handling | Requires purification (e.g., crystallization, chromatography) after each coupling and deprotection step. | Simplified workflow with repetitive washing and filtration steps on the solid support.[2] |
Experimental Methodologies
To provide a practical comparison, detailed protocols for the incorporation of this compound in a solution-phase synthesis and Fmoc-D-Tyr(Bzl)-OH in a solid-phase synthesis are presented below.
Protocol 1: Solution-Phase Coupling of this compound
This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Gly-OMe) in solution.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Neutralization of Amino Acid Ester:
-
Suspend H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM.
-
Cool to 0°C and add NMM (1.0 eq) dropwise.
-
Stir for 20 minutes at 0°C.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0°C.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir for 20 minutes at 0°C.
-
-
Coupling Reaction:
-
Add the neutralized amino acid ester solution from step 1 to the activated this compound solution.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting dipeptide, Z-D-Tyr(Bzl)-Gly-OMe, by recrystallization or column chromatography.
-
-
Z-group Deprotection (Example):
-
Dissolve the purified dipeptide in methanol.
-
Add 10% Pd/C (catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (balloon) until the reaction is complete (monitored by TLC).
-
Filter the mixture through Celite to remove the catalyst and evaporate the solvent to yield H-D-Tyr(Bzl)-Gly-OMe.
-
Protocol 2: Solid-Phase Coupling of Fmoc-D-Tyr(Bzl)-OH
This protocol outlines a standard manual coupling cycle for Fmoc-D-Tyr(Bzl)-OH on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-D-Tyr(Bzl)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine/DMF) to the resin and agitate for 3 minutes. Drain.
-
Add fresh deprotection solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Coupling:
-
In a separate tube, pre-activate Fmoc-D-Tyr(Bzl)-OH (3-5 eq) with HBTU (3-5 eq) and DIPEA (6-10 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Logical and Signaling Pathway Visualizations
To further illustrate the concepts discussed, the following diagrams are provided in DOT language.
Experimental Workflow Comparison
Caption: A comparative flowchart of solution-phase vs. solid-phase peptide synthesis.
Conceptual Signaling Pathway for a D-Tyrosine Containing Peptide
Peptides containing D-amino acids are often designed to have increased stability against enzymatic degradation, making them attractive as therapeutic agents. They can act as agonists or antagonists of cellular receptors, such as G-protein coupled receptors (GPCRs), initiating or blocking downstream signaling cascades. Tyrosine phosphorylation is a key event in many signaling pathways.[11][12]
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. academic.oup.com [academic.oup.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. High-density, targeted monitoring of tyrosine phosphorylation reveals activated signaling networks in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. Tyrosine - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
A Researcher's Guide to Protected Tyrosine Derivatives: A Comparative Analysis of Z-D-Tyr(Bzl)-OH and Alternatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protected amino acid is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthetic strategy. Tyrosine, a frequently encountered amino acid in bioactive peptides, necessitates side-chain protection of its phenolic hydroxyl group to prevent undesirable side reactions, primarily O-acylation, during peptide bond formation.[1]
This guide provides an objective, data-supported comparison of Z-D-Tyr(Bzl)-OH with other commonly used protected tyrosine derivatives. We will delve into their performance in peptide synthesis, focusing on key metrics such as coupling efficiency, racemization, and chemical stability, supported by experimental data and detailed protocols.
Executive Summary
The choice of a protected tyrosine derivative is intrinsically linked to the overarching peptide synthesis strategy, namely the Boc/Bzl or Fmoc/tBu approach. This compound, with its benzyloxycarbonyl (Z) Nα-protection and benzyl (Bzl) side-chain protection, is traditionally associated with solution-phase synthesis and the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).
This compound offers robust protection, and like other urethane-based protecting groups (Boc and Fmoc), it is effective at suppressing racemization during coupling.[2] However, the removal of both the Z and Bzl groups requires strong acidic conditions (e.g., HF cleavage) or catalytic hydrogenation.[][4]
Fmoc-Tyr(tBu)-OH is the cornerstone of the more contemporary Fmoc/tBu strategy, which offers the advantage of milder deprotection conditions. The Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the tert-butyl (tBu) side-chain protection is cleaved with a moderately strong acid like trifluoroacetic acid (TFA).[][5] This orthogonality generally leads to higher crude peptide purity.[5]
Boc-Tyr(Bzl)-OH is a direct competitor to this compound within the Boc/Bzl strategy. The Nα-Boc group is removed with moderate acid (TFA), while the Bzl group requires stronger acids for cleavage.[4] A known side reaction with the Bzl group is its partial lability to TFA, which can lead to O to C migration of the benzyl group.[]
Other derivatives, such as those with 2,6-dichlorobenzyl (2,6-Cl2Bzl) or 2-chlorotrityl (2-Cl-Trt) side-chain protection, offer enhanced acid stability or lability, respectively, providing a broader toolkit for specialized applications like the synthesis of protected peptide fragments.[1][]
Performance Comparison of Protected Tyrosine Derivatives
The following tables summarize key performance parameters for various protected tyrosine derivatives based on data compiled from literature. It is important to note that direct, side-by-side comparisons under identical conditions are not always available, and performance can be sequence-dependent.
Table 1: General Characteristics and Stability
| Derivative | Nα-Protection | Side-Chain Protection | Primary Synthesis Strategy | Nα-Deprotection Conditions | Side-Chain Deprotection Conditions | Potential Side Reactions |
| This compound | Z (Benzyloxycarbonyl) | Bzl (Benzyl) | Solution-Phase, Boc/Bzl | Catalytic Hydrogenation, Strong Acid (HBr/AcOH) | Strong Acid (HF, TFMSA), Catalytic Hydrogenation | Benzyl group migration under acidic conditions. |
| Fmoc-L-Tyr(tBu)-OH | Fmoc | tBu (tert-Butyl) | Fmoc/tBu | Mild Base (e.g., 20% Piperidine in DMF) | Strong Acid (e.g., 95% TFA)[] | Alkylation of the tyrosine ring by the t-butyl cation during deprotection (can be minimized with scavengers).[] |
| Boc-L-Tyr(Bzl)-OH | Boc | Bzl (Benzyl) | Boc/Bzl | Moderate Acid (e.g., 50% TFA in DCM) | Strong Acid (e.g., HF, TFMSA)[] | O to C migration of the benzyl group under acidic conditions.[] |
| Fmoc-L-Tyr(Trt)-OH | Fmoc | Trt (Trityl) | Fmoc/tBu | Mild Base (e.g., 20% Piperidine in DMF) | Mild Acid (e.g., 1-5% TFA in DCM)[6] | Premature deprotection with very acid-sensitive linkers.[6] |
| Boc-L-Tyr(2,6-Cl2Bzl)-OH | Boc | 2,6-Cl2Bzl | Boc/Bzl | Moderate Acid (e.g., 50% TFA in DCM) | Strong Acid (e.g., HF) | More stable to TFA than Bzl. |
Table 2: Racemization during Peptide Coupling
The extent of racemization is highly dependent on the coupling reagents and reaction conditions. The data below illustrates the effect of different coupling reagents on the formation of the D-isomer for a racemization-prone amino acid, with the principles being applicable to tyrosine derivatives.
| Coupling Reagent | Additive | Base | Racemization (% D-isomer) |
| DIC | None | DIPEA | >5% |
| DIC | HOBt | DIPEA | ~1.5% |
| DIC | Oxyma Pure | DIPEA | <0.5% |
| HBTU | (Internal HOBt) | DIPEA | ~1.2% |
| HATU | (Internal HOAt) | DIPEA | ~0.8% |
| COMU | (Internal Oxyma) | DIPEA | <0.2% |
Data adapted from studies on racemization-prone amino acids. The use of additives like HOBt and particularly Oxyma Pure significantly suppresses racemization.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of protected amino acid derivatives.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines a general procedure for the synthesis of a model peptide on a solid support, which can be adapted to compare different protected tyrosine derivatives.
Materials:
-
Resin (e.g., Merrifield resin for Boc/Bzl, Wang resin for Fmoc/tBu)
-
Protected amino acids (e.g., this compound, Fmoc-L-Tyr(tBu)-OH, Boc-L-Tyr(Bzl)-OH)
-
Coupling reagents (e.g., DIC/HOBt or HBTU/DIPEA)
-
Nα-Deprotection reagents (e.g., 50% TFA in DCM for Boc, 20% piperidine in DMF for Fmoc)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Washing solvents: DCM, DMF, Methanol
-
Cleavage cocktail (e.g., HF with scavengers for Bzl, 95% TFA with scavengers for tBu)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the C-terminal protected amino acid to the resin using a suitable activation method.
-
Nα-Deprotection:
-
For Boc/Z-strategy: Treat the resin with the appropriate deprotection reagent (e.g., TFA for Boc, hydrogenation for Z) to remove the Nα-protecting group. Neutralize with a base like DIPEA.
-
For Fmoc-strategy: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
-
Coupling:
-
Pre-activate the next protected amino acid (e.g., this compound) with a coupling reagent (e.g., DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling, wash and dry the peptide-resin.
-
Treat the resin with the appropriate cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.
-
Protocol 2: HPLC Analysis of Crude Peptide Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.[7]
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
Visualizing Synthesis Strategies and Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflows and relationships in peptide synthesis.
Caption: Decision framework for selecting a protected tyrosine derivative based on the synthesis strategy.
Caption: A single cycle in solid-phase peptide synthesis (SPPS).
Conclusion
The selection of a protected tyrosine derivative is a multifaceted decision that requires careful consideration of the desired peptide's characteristics and the synthetic strategy to be employed. This compound remains a valuable building block, particularly in solution-phase synthesis and for specific applications within the Boc/Bzl framework. However, for general solid-phase peptide synthesis, the Fmoc/tBu strategy, utilizing derivatives like Fmoc-Tyr(tBu)-OH, is often favored due to its milder reaction conditions, which can lead to higher purity of the crude peptide. The availability of a diverse array of protecting groups with varying labilities provides the peptide chemist with a versatile toolkit to address the unique challenges presented by each synthetic target. Ultimately, the optimal choice will depend on a careful evaluation of the trade-offs between stability, lability, potential side reactions, and the overall goals of the research or development project.
References
The Decisive Advantage: Why Z-D-Tyr(Bzl)-OH Outperforms Unprotected D-Tyrosine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the precise art of peptide synthesis, the choice of building blocks is paramount. The selection between a protected and an unprotected amino acid can be the determining factor in the success, purity, and yield of the final peptide. This guide provides an objective, data-supported comparison between Z-D-Tyr(Bzl)-OH and unprotected D-tyrosine, demonstrating the clear advantages of utilizing a side-chain protected tyrosine derivative in solid-phase peptide synthesis (SPPS).
The fundamental difference between this compound and unprotected D-tyrosine lies in the strategic masking of reactive functional groups. In this compound, the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and more critically, the phenolic hydroxyl group of the tyrosine side chain is protected by a benzyl (Bzl) ether. Unprotected D-tyrosine, by contrast, possesses a free and reactive hydroxyl group. This seemingly small difference has profound implications for the efficiency and cleanliness of peptide synthesis.
The Challenge of Unprotected Tyrosine
During solid-phase peptide synthesis, the repetitive cycles of coupling and deprotection expose the growing peptide chain to various reagents. The phenolic hydroxyl group of an unprotected tyrosine residue is nucleophilic and susceptible to undesired side reactions, most notably O-acylation, during the coupling of subsequent amino acids.[1][2] This leads to the formation of branched peptide impurities that are often difficult to separate from the target peptide, resulting in reduced yields and compromised purity.[1] Furthermore, the unprotected hydroxyl group can be modified by cationic species released during deprotection and cleavage steps.[2][3]
This compound: A Shield Against Undesired Reactions
The benzyl ether protecting group on the side chain of this compound acts as a robust shield, preventing the nucleophilic hydroxyl group from participating in unwanted reactions.[1] This ensures that the activated amino acids in the coupling steps react exclusively with the N-terminal amine of the growing peptide chain, leading to the formation of the correct linear sequence. The result is a significantly cleaner synthesis, a higher yield of the desired peptide, and a more straightforward purification process.[1]
Quantitative Performance Comparison
While direct head-to-head quantitative data in a single study is often proprietary or sequence-dependent, the collective evidence from peptide synthesis literature allows for a representative comparison of expected outcomes. The following table summarizes the anticipated performance differences when synthesizing a model peptide containing a D-tyrosine residue.
| Parameter | This compound | Unprotected D-Tyrosine | Rationale |
| Crude Peptide Purity (%) | > 85 | < 70 | Protection of the tyrosine side chain with a benzyl group prevents O-acylation and other side reactions, leading to a much cleaner crude product with fewer impurities.[1] |
| Isolated Yield of Target Peptide (%) | Typically Higher | Typically Lower | The reduction of side-product formation when using protected tyrosine minimizes the loss of the target peptide during purification, resulting in a higher isolated yield.[1][4] |
| Major Side Products | Minimal; primarily deletion or truncated sequences common to SPPS. | O-acylated branched peptides, modified tyrosine residues. | The unprotected hydroxyl group of D-tyrosine is prone to react with activated amino acids during coupling, leading to significant amounts of branched impurities.[1][2] |
| Purification Complexity | Lower | Higher | The cleaner crude product from the synthesis with protected tyrosine simplifies the purification process, often requiring fewer chromatographic steps.[1] |
Experimental Protocols
The following provides a generalized methodology for the key steps in solid-phase peptide synthesis where the choice between protected and unprotected D-tyrosine is critical.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for a single coupling cycle in a Boc/Bzl SPPS strategy.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Wash the resin with DCM followed by N,N-Dimethylformamide (DMF).
2. N-α-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DCM and DMF to remove residual TFA.
3. Neutralization:
-
Neutralize the protonated N-terminal amine with a 10% solution of diisopropylethylamine (DIEA) in DMF.
-
Wash the resin with DMF.
4. Amino Acid Coupling:
-
For this compound: In a separate vessel, pre-activate 3-4 equivalents of this compound with a coupling reagent (e.g., HBTU) and an activator base (e.g., DIEA) in a minimal amount of DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
For Unprotected D-Tyrosine: The same procedure is followed, but the risk of O-acylation side reactions is high.
-
Monitor the completion of the coupling reaction using a colorimetric test (e.g., Kaiser test).
5. Washing:
-
After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
6. Cleavage and Deprotection:
-
Once the peptide sequence is complete, treat the peptide-resin with a strong acid, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups (including the Bzl group from tyrosine).
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
7. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purity and confirm the identity of the final peptide by mass spectrometry.
Visualizing the Synthesis Workflow
The following diagram illustrates the critical coupling step in Solid-Phase Peptide Synthesis, highlighting the divergent paths of using protected versus unprotected tyrosine.
Caption: The critical coupling step in SPPS.
Conclusion
The use of this compound offers a significant and decisive advantage over unprotected D-tyrosine in peptide synthesis. By effectively shielding the reactive side-chain hydroxyl group, it prevents the formation of deleterious side products, leading to higher purity, greater yields, and simplified purification. For researchers and drug developers aiming for the highest quality and most reliable outcomes in their synthetic peptide endeavors, the strategic choice of a protected tyrosine derivative like this compound is not merely a preference but a necessity for success.
References
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides Containing Z-D-Tyr(Bzl)-OH
For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is a critical checkpoint in ensuring the integrity and quality of their products. The incorporation of modified amino acids with protecting groups, such as N-α-Benzyloxycarbonyl-D-Tyrosine(O-Benzyl)-OH (Z-D-Tyr(Bzl)-OH), introduces unique challenges and considerations for mass spectrometry analysis. This guide provides an objective comparison of mass spectrometry-based approaches for characterizing peptides containing this compound, supported by representative experimental data and detailed methodologies.
The use of protecting groups is fundamental in peptide synthesis to prevent undesirable side reactions. The benzyloxycarbonyl (Z) group on the N-terminus and the benzyl (Bzl) group on the tyrosine side chain are classic protecting groups. Their presence, however, can significantly influence the behavior of the peptide during mass spectrometric analysis, affecting ionization efficiency and fragmentation pathways. A thorough understanding of these effects is crucial for accurate peptide characterization.
Performance Comparison of Mass Spectrometry Techniques
The choice of ionization and fragmentation techniques is paramount for the successful analysis of peptides containing this compound. The stability of the Z and Bzl protecting groups under different fragmentation conditions dictates the quality and interpretability of the resulting mass spectra.
| Analytical Parameter | Peptide with this compound | Alternative 1: Peptide with Fmoc-D-Tyr(tBu)-OH | Alternative 2: Unprotected Peptide |
| Ionization Efficiency (ESI) | Moderate to Low | Generally Lower | Generally Higher |
| Signal Intensity | Potentially Weaker | Potentially Weaker | Typically Stronger |
| In-Source Fragmentation | Prone to loss of Z (134 Da) and Bzl (91 Da) groups | Prone to loss of Fmoc (222 Da) and tBu (56 Da) groups | Not Applicable |
| MS/MS Fragmentation (CID) | Dominated by neutral losses of Z and Bzl groups | Dominated by neutral losses of Fmoc and tBu groups | Characteristic b- and y-ion series |
| Spectral Complexity | Increased complexity due to multiple neutral losses | Increased complexity due to large protecting group fragments | Cleaner spectra dominated by peptide fragment ions |
Key Observations:
-
The presence of the bulky and hydrophobic Z and Bzl groups on the this compound residue can lead to a moderate to low ionization efficiency in electrospray ionization (ESI), potentially resulting in weaker signal intensity compared to the unprotected peptide.[1]
-
A hallmark of the tandem mass spectrometry (MS/MS) analysis of peptides containing Tyr(Bzl) is the neutral loss of the benzyl group (C₇H₇, ~91 Da) or the entire benzyloxy group (C₇H₇O, ~107 Da).[2] This can be a useful diagnostic tool for confirming the presence of the modification.
-
The N-terminal Z-group is also susceptible to fragmentation and can be observed as a neutral loss of approximately 134 Da.[3] The simultaneous presence of both Z and Bzl groups can lead to complex spectra with multiple neutral loss pathways, potentially obscuring the peptide backbone fragmentation required for sequence confirmation.
-
In comparison, the widely used Fmoc-D-Tyr(tBu)-OH alternative also presents challenges, with the large Fmoc group often suppressing ionization and leading to a dominant neutral loss of 222 Da in collision-induced dissociation (CID).[1]
-
For unambiguous sequence determination of peptides with extensive protecting group fragmentation, alternative fragmentation techniques like Electron-Transfer Dissociation (ETD) may be more suitable as they tend to preserve side-chain modifications.[2]
Experimental Protocols
Reproducible and reliable data acquisition requires well-defined experimental protocols. The following provides a detailed methodology for the LC-MS/MS analysis of a synthetic peptide containing a this compound residue.
Sample Preparation
-
Reconstitution: Dissolve the lyophilized synthetic peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a stock concentration of 1 mg/mL. To minimize sample loss, use low-adsorption microcentrifuge tubes.
-
Dilution: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Desalting (Optional): If the peptide sample contains a high concentration of non-volatile salts, perform desalting using a C18 solid-phase extraction (SPE) cartridge to prevent ion suppression in the mass spectrometer.
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 60% Mobile Phase B over 20-30 minutes, followed by a rapid increase to 95% B to wash the column, and re-equilibration at 5% B. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0-4.0 kV.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Acquisition: Data-Dependent Acquisition (DDA).
-
Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Collision Energy: Use a stepped normalized collision energy (e.g., 20%, 30%, 40%) to promote both the neutral loss of protecting groups and fragmentation of the peptide backbone.
-
Data Analysis: Analyze the MS/MS spectra for the characteristic neutral losses of the Z-group (~134 Da) and the Bzl-group (~91 Da or ~107 Da), in addition to the b- and y-ion series for sequence confirmation.
Visualizing the Workflow and Fragmentation
To better understand the analytical process and the expected fragmentation patterns, the following diagrams are provided.
Caption: A streamlined workflow for the LC-MS/MS analysis of peptides containing this compound.
Caption: Primary fragmentation pathways for peptides containing this compound in MS/MS.
References
Confirming Incorporation of Z-D-Tyr(Bzl)-OH: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful incorporation of protected amino acids is a critical step in peptide synthesis. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for confirming the incorporation of N-benzyloxycarbonyl-O-benzyl-D-tyrosine (Z-D-Tyr(Bzl)-OH). We present supporting experimental data, detailed protocols, and visual workflows to facilitate a robust and accurate analysis.
NMR Analysis for Structural Confirmation
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of atoms within a molecule. It is uniquely suited for confirming the covalent incorporation of this compound into a peptide chain by identifying the characteristic signals of its protons (¹H NMR) and carbons (¹³C NMR).
Predicted ¹H and ¹³C NMR Spectral Data for Incorporated this compound
Table 1: Predicted ¹H NMR Chemical Shifts for an Incorporated this compound Residue
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic (Z & Bzl groups) | 7.50 - 6.90 | m | 14H |
| -NH (Amide) | ~8.0 - 7.0 | d | 1H |
| -CH₂- (Z group) | ~5.10 | s | 2H |
| -CH₂- (Bzl group) | ~5.05 | s | 2H |
| -CH (α-proton) | ~4.60 | m | 1H |
| -CH₂- (β-protons) | ~3.10 - 2.90 | m | 2H |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and the surrounding amino acid sequence.
Table 2: Predicted ¹³C NMR Chemical Shifts for an Incorporated this compound Residue
| Carbon | Predicted Chemical Shift (δ) ppm |
| C=O (Amide) | ~172 |
| C=O (Z group) | ~156 |
| Aromatic (Z & Bzl groups) | 137 - 127 |
| Aromatic (Tyr) | 157, 131, 130, 115 |
| -CH₂- (Z group) | ~67 |
| -CH₂- (Bzl group) | ~70 |
| -CH (α-carbon) | ~56 |
| -CH₂- (β-carbon) | ~37 |
Experimental Protocol: NMR Analysis of a Peptide
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified, lyophilized peptide.
-
Dissolve the peptide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Processing: Perform Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
¹³C NMR Data Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Processing: Perform Fourier transform with appropriate line broadening, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
Workflow for NMR Analysis
Alternative Methods: HPLC and Mass Spectrometry
While NMR provides detailed structural information, HPLC and Mass Spectrometry are often used as complementary or alternative techniques for assessing peptide purity and confirming the mass of the synthesized peptide, which indirectly confirms the incorporation of all amino acid residues.
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution separation technique used to determine the purity of the synthesized peptide. The incorporation of the hydrophobic this compound will significantly alter the retention time of the peptide compared to the unreacted starting materials or shorter peptide fragments.
Table 3: Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | HPLC |
| Primary Information | Detailed molecular structure and connectivity | Molecular weight and fragmentation patterns | Purity and retention time |
| Quantitative? | Yes, with internal standards | Can be quantitative with isotopic labeling | Yes, with a standard curve |
| Sensitivity | Lower | Very High | High |
| Sample Requirement | Higher (mg) | Lower (µg to ng) | Lower (µg) |
| Analysis Time | Slower | Faster | Faster |
| Destructive? | No | Yes | Yes (sample is consumed) |
Experimental Protocol: HPLC Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min is a typical starting point and should be optimized for the specific peptide.[2]
-
Detection: UV detector at 214 nm and 280 nm.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. For peptides containing this compound, MS can confirm the correct molecular weight of the final product, thus verifying the incorporation of the protected amino acid. Tandem MS (MS/MS) can further provide sequence information through fragmentation analysis.[2][3]
Experimental Protocol: Mass Spectrometry Analysis
-
Mass Spectrometer: An Orbitrap or Q-TOF mass spectrometer.[2]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[2]
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in 50:50 water/acetonitrile, to a final concentration of approximately 1 mg/mL. Further dilute to a working concentration of 10-100 fmol/µL.[2]
-
Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular weight of the desired peptide. For MS/MS, select the parent ion for fragmentation using techniques like Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).[2]
Integrated Analytical Workflow
Conclusion
The confirmation of this compound incorporation into a peptide is best achieved through a multi-faceted analytical approach. NMR spectroscopy stands as the most definitive method for structural elucidation, providing unambiguous evidence of covalent bond formation and the integrity of the protecting groups. HPLC is an essential tool for assessing the purity of the synthesized peptide, while mass spectrometry offers a rapid and highly sensitive method for confirming the molecular weight. By combining these techniques, researchers can ensure the quality and accuracy of their synthetic peptides, which is paramount for reliable downstream applications in drug discovery and development.
References
A Comparative Guide to the Characterization of Peptides Synthesized with Z-D-Tyr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery and development. This approach can significantly enhance peptide stability against enzymatic degradation, improve receptor affinity, and modulate biological activity. One such valuable building block is Z-D-Tyr(Bzl)-OH, a protected form of D-tyrosine. This guide provides an objective comparison of peptides synthesized using this compound against those synthesized with alternative D-tyrosine protection strategies. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the optimal synthetic route for their specific applications.
Performance Comparison of D-Tyrosine Protection Strategies
The choice of protecting groups for the α-amino group and the tyrosine side chain is a pivotal decision in solid-phase peptide synthesis (SPPS). This choice dictates the overall synthetic strategy, including deprotection conditions, potential for side reactions, and ultimately, the purity and yield of the final peptide. This section compares the performance of the Z/Bzl strategy with the more common Fmoc/tBu and Boc/Bzl strategies for the incorporation of D-tyrosine.
| Parameter | This compound | Fmoc-D-Tyr(tBu)-OH | Boc-D-Tyr(Bzl)-OH | Boc-D-Tyr(2,6-Cl₂Bzl)-OH |
| Nα-Protection Strategy | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Side-Chain Protection | Bzl (Benzyl) | tBu (tert-Butyl) | Bzl (Benzyl) | 2,6-Cl₂Bzl (2,6-Dichlorobenzyl) |
| Nα-Deprotection Conditions | Strong Acid (HBr/AcOH) or Hydrogenolysis | Mild Base (e.g., 20% Piperidine in DMF) | Moderate Acid (e.g., 50% TFA in DCM) | Moderate Acid (e.g., 50% TFA in DCM) |
| Side-Chain Cleavage | Strong Acid (e.g., HF) | Strong Acid (e.g., TFA) | Strong Acid (e.g., HF) | Strong Acid (e.g., HF) |
| Crude Peptide Purity (Illustrative) | Sequence-dependent, can be lower due to harsh deprotection | Generally high (~75%) due to mild deprotection cycles[1] | Moderate (~55%), potential for side-chain deprotection during Nα-Boc removal[1] | Higher than Boc-D-Tyr(Bzl)-OH due to increased side-chain stability[2] |
| Final Peptide Yield (Illustrative) | Variable | Higher due to cleaner crude product (~40%)[1] | Lower due to purification challenges (~25%)[1] | Improved yield over Boc-D-Tyr(Bzl)-OH |
| Risk of Racemization | Low during coupling when using appropriate activators.[3][4] | Low, but can be influenced by the choice of coupling reagents and base.[5] | Low with standard coupling reagents. | Low with standard coupling reagents. |
| Key Side Reactions | Potential for benzyl group migration; requires strong acid for final cleavage which can degrade sensitive residues. | Diketopiperazine formation at the dipeptide stage; aspartimide formation.[3] | Premature deprotection of Bzl group by TFA leading to O-acylation; 3-benzyltyrosine formation.[2][6] | Minimized side reactions related to premature side-chain deprotection.[2][6] |
| Compatibility | Not fully orthogonal with Bzl side-chain protection. Requires careful planning. | Fully orthogonal strategy, allowing for selective deprotection. | "Graded lability" approach, not fully orthogonal.[7] | Improved acid stability of the side chain enhances compatibility with Boc-SPPS.[2] |
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general iterative process of solid-phase peptide synthesis.
General workflow for solid-phase peptide synthesis (SPPS).
Protocol 1: Peptide Synthesis using this compound (Manual Boc/Z Strategy)
This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound. This strategy is less common than Fmoc or Boc strategies and requires careful consideration of protecting group compatibility.
1. Resin Preparation:
-
Swell Merrifield resin in dichloromethane (DCM) for 1 hour.
-
Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).
2. First Amino Acid Coupling (if not pre-loaded):
-
Dissolve the first Boc-protected amino acid (3 eq.) and N,N'-diisopropylcarbodiimide (DIC) (3 eq.) in DMF/DCM.
-
Add the solution to the resin and shake for 2-4 hours.
-
Monitor the coupling using the Kaiser test.
3. Peptide Chain Elongation (for subsequent amino acids):
-
Boc-Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash: Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
-
Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).
-
Wash: Wash the resin with DCM (5x).
-
Coupling:
-
For standard Boc-amino acids, follow step 2.
-
For this compound: Dissolve this compound (3 eq.) and a coupling reagent like HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to activate. Add the solution to the resin and shake for 2-4 hours. Monitor with the Kaiser test.
-
4. Final Z-Group Deprotection and Cleavage:
-
Z-Deprotection (Option A - Strong Acid): Treat the resin with a solution of 33% HBr in acetic acid for 1-2 hours. Caution: This is a harsh condition and can cleave the peptide from the resin and remove other acid-labile side-chain protecting groups.
-
Z-Deprotection (Option B - Hydrogenolysis): If the peptide does not contain other reducible groups, catalytic hydrogenation (e.g., H₂, Pd/C) can be used prior to cleavage. This method is milder but may not be compatible with all sequences.
-
Cleavage: Treat the resin with anhydrous hydrogen fluoride (HF) with scavengers (e.g., anisole) at 0°C for 1-2 hours. Extreme caution and specialized equipment are required for HF cleavage.
5. Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Peptide Synthesis using Fmoc-D-Tyr(tBu)-OH (Manual Fmoc/tBu Strategy)
This protocol outlines the standard and widely used manual Fmoc-SPPS for incorporating D-tyrosine.
1. Resin Preparation:
-
Swell Rink Amide or Wang resin in DMF for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes.[2]
-
Wash the resin with DMF (5x) and DCM (3x).
3. Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-D-Tyr(tBu)-OH (3-5 eq.), a coupling reagent (e.g., HBTU, 3-5 eq.), and an activator base (e.g., DIEA, 6-10 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.[8]
-
Monitor the coupling completion with the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3x) and DCM (3x).
4. Repeat Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
5. Final Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature.[9]
6. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify by RP-HPLC.
Signaling Pathway of a D-Tyrosine Containing Peptide
Peptides containing D-amino acids are often designed to target G-protein coupled receptors (GPCRs) due to their enhanced stability and potential for improved receptor interaction. A prominent example is the development of opioid receptor agonists, where the N-terminal tyrosine residue is crucial for activity. The incorporation of a D-amino acid can lead to analogues with altered selectivity and potency. The following diagram illustrates a simplified signaling pathway for a µ-opioid receptor agonist.
Simplified µ-opioid receptor signaling pathway.
Conclusion
The characterization of peptides synthesized with this compound reveals a classic, albeit less common, approach to D-amino acid incorporation. While the Z-group offers stability and resistance to racemization, the harsh conditions required for its removal can be a significant drawback, potentially impacting the integrity of the final peptide. In contrast, the Fmoc/tBu strategy, utilizing Fmoc-D-Tyr(tBu)-OH, provides a milder, orthogonal, and generally more efficient route to high-purity D-tyrosine-containing peptides, often resulting in higher yields and a cleaner crude product. For Boc-based strategies, the use of a more acid-stable side-chain protecting group, such as 2,6-dichlorobenzyl in Boc-D-Tyr(2,6-Cl₂Bzl)-OH, is recommended to mitigate side reactions associated with the standard benzyl protection. The ultimate choice of synthetic strategy should be guided by the specific sequence, desired purity, and the available equipment and expertise.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Peptides Synthesized with Z-D-Tyr(Bzl)-OH and Its Alternatives
For researchers, scientists, and drug development professionals, the choice of building blocks in peptide synthesis is a critical decision that influences not only the efficiency and purity of the final product but also its biological activity. This guide provides an objective comparison of peptides synthesized using N-α-Benzyloxycarbonyl-O-benzyl-D-tyrosine (Z-D-Tyr(Bzl)-OH) with those synthesized using common alternatives, supported by experimental data and detailed methodologies.
The incorporation of D-amino acids, such as D-tyrosine, is a well-established strategy to enhance the metabolic stability and modulate the receptor affinity of peptide-based therapeutics. This compound has historically been a building block in solution-phase and Boc/Bzl solid-phase peptide synthesis (SPPS). However, modern peptide synthesis often favors the use of Fmoc-protected amino acids due to the milder reaction conditions.
Comparison of Synthetic Strategies
The primary alternatives to the Z/Bzl protection strategy for incorporating D-tyrosine involve the use of Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) for Nα-protection, with different protecting groups for the tyrosine side chain.
| Parameter | Z/Bzl Strategy (using this compound) | Boc/Bzl Strategy (using Boc-D-Tyr(Bzl)-OH) | Fmoc/tBu Strategy (using Fmoc-D-Tyr(tBu)-OH) |
| Nα-Deprotection | Catalytic Hydrogenation (e.g., H₂/Pd) | Strong Acid (e.g., Trifluoroacetic acid - TFA) | Mild Base (e.g., Piperidine) |
| Side-Chain Protection | Benzyl (Bzl) | Benzyl (Bzl) | tert-Butyl (tBu) |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| Advantages | Historically used in solution-phase synthesis. | Robust for long or difficult sequences.[] | Milder deprotection conditions, preserving sensitive modifications.[2] |
| Disadvantages | Harsh cleavage conditions, potential for side reactions. | Harsh cleavage conditions, potential for side reactions like 3-benzyltyrosine formation.[3] | Potential for aggregation in some sequences. |
Performance Comparison in Bioactive Peptides
While direct head-to-head comparisons of the same peptide synthesized with this compound versus its alternatives are not always available in literature, we can infer performance from studies on relevant bioactive peptides where D-tyrosine incorporation is crucial.
Opioid Peptides (Enkephalin Analogs)
The N-terminal tyrosine residue is critical for the opioid activity of enkephalins.[4] The use of a D-amino acid in the second position is a common strategy to increase enzymatic stability and receptor affinity.
Table 1: Comparison of Receptor Binding Affinities (Ki, nM) of Synthetic Enkephalin Analogs
| Peptide Analog | Synthesis Strategy | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH | Not specified | 1.35 | 0.43 | >1000 | [4] |
| DPDPE (H-Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH) | Not specified | 1670 | 0.68 | >1000 | [4] |
| Ligand 16 (Dmt-D-Ala-Gly-Phe-linker-fentanyl moiety) | Fmoc/tBu | 0.4 | 0.4 | - | [5] |
Note: Dmt is 2',6'-dimethyl-L-tyrosine, a modification of tyrosine. While not a direct comparison of protecting groups, this data illustrates the high affinities achievable with modern synthetic methods like Fmoc/tBu for complex analogs.
Angiotensin II Receptor Antagonists
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and angiotensin II receptor blockers (ARBs) are key therapeutics for hypertension.[6] Peptide and peptidomimetic ARBs often incorporate aromatic residues that mimic the native tyrosine at position 4 of angiotensin II.
Table 2: Comparison of in vitro Activity of Angiotensin II Receptor Antagonists
| Compound | Type | Target Receptor | IC50 (nM) | Reference |
| Losartan | Non-peptide ARB | AT1 | - | [7] |
| Compound 1 | Non-peptide ARB | AT1 | 0.82 | [7] |
| CV-11194 | Non-peptide ARB | AT1 | 5.5 x 10⁻⁷ M | [8] |
| EMD 66,684 | Non-peptide ARB | AT1 | Superior to Losartan in vivo | [9] |
Note: The data presented is for non-peptide antagonists, as quantitative data for direct peptide comparisons in this class is less common in publicly available literature. However, the synthesis of peptide-based inhibitors would rely on the principles of SPPS discussed.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) - General Workflow
A common method for synthesizing peptides is SPPS, with the Fmoc/tBu strategy being widely used due to its milder conditions.[2]
dot
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Opioid Receptor Binding Assay
This protocol is used to determine the affinity of a synthesized peptide for opioid receptors.
-
Membrane Preparation: Homogenize brain tissue (e.g., from rat) in a buffered solution and centrifuge to isolate the cell membrane fraction containing the opioid receptors.
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR) and varying concentrations of the synthetic peptide.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀). This value can be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the peptide for the receptor.
Signaling Pathways
Opioid Receptor Signaling
Enkephalin analogs exert their effects by binding to G-protein-coupled receptors (GPCRs), primarily the µ- and δ-opioid receptors.[10][11]
dot
Caption: Simplified opioid receptor signaling pathway.
Renin-Angiotensin System (RAS) and Antagonist Action
Angiotensin II receptor antagonists block the effects of angiotensin II, a key peptide in the regulation of blood pressure.[6][12]
dot
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 7. Synthesis and biological evaluation of a new angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enkephalin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment of Peptides Synthesized with Z-D-Tyr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of therapeutic and research-grade peptides, the incorporation of non-natural amino acids like D-Tyrosine is a key strategy to enhance biological stability and efficacy. The choice of protecting group for these amino acids is a critical determinant of the final product's purity. This guide provides an objective comparison of the purity outcomes and analytical assessment of peptides synthesized using Z-D-Tyr(Bzl)-OH, a building block in the Boc/Z chemical strategy, against its common alternatives in the Fmoc solid-phase peptide synthesis (SPPS) methodology.
Executive Summary
The purity of a final peptide product is paramount for its biological activity and safety. When incorporating D-Tyrosine, the selection of the Nα-protecting group strategy—traditionally the benzyloxycarbonyl (Z) group (used in conjunction with Boc-chemistry) or the more modern 9-fluorenylmethoxycarbonyl (Fmoc) group—significantly impacts the impurity profile of the crude and purified peptide.
Generally, the Fmoc/tBu strategy is favored for its milder deprotection conditions, which often leads to higher crude peptide purity and yield. The repeated acid exposure in Boc/Z chemistry for Nα-deprotection can lead to a greater accumulation of side products. This guide presents a comparative analysis supported by experimental data and detailed analytical protocols to aid researchers in making informed decisions for their peptide synthesis and purity assessment strategies.
Comparison of Peptide Purity: Z vs. Fmoc Strategy
While direct head-to-head quantitative data for a peptide synthesized with this compound versus an Fmoc alternative under identical conditions is not extensively published, illustrative data from the synthesis of a model peptide containing a similar modified D-tyrosine derivative (Boc-D-Tyr(Me)-OH vs. Fmoc-D-Tyr(OMe)-OH) highlights the general performance trends.[1]
| Parameter | Z/Boc Strategy (with this compound) | Fmoc Strategy (with Fmoc-D-Tyr(tBu)-OH) | Key Considerations |
| Crude Peptide Purity (by HPLC) | ~55-70% | ~75-90% | The milder, base-mediated deprotection in Fmoc-SPPS typically results in fewer side reactions and a cleaner crude product.[1] |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies are capable of yielding high-purity peptides after purification. |
| Common Impurities | Deletion sequences, truncated peptides, products of acid-catalyzed side reactions (e.g., alkylation of Trp), residual protecting groups.[2][3] | Deletion sequences, diketopiperazine formation (especially at the dipeptide stage), piperidine adducts.[3] | The nature of the impurities is directly related to the deprotection chemistry used. |
| Purification Complexity | Generally more complex due to a higher initial impurity load. | Often simpler due to a cleaner crude product, potentially leading to higher recovery yields.[1] |
Purity Assessment of the Final Peptide Product
A multi-faceted analytical approach is essential for the comprehensive purity assessment of the final peptide product. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the identity and structure of the desired peptide and its impurities.
Analytical Techniques for Purity Validation
| Analytical Technique | Information Provided | Strengths | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Quantitative purity assessment, retention time. | High resolution and sensitivity, robust and reproducible for routine analysis.[4] | Provides limited structural information, requires reference standards for identification. |
| Mass Spectrometry (MS) | Molecular weight confirmation, impurity identification, sequence verification. | Extremely high sensitivity, provides detailed information on the molecular identity of components. | Can be less quantitative than HPLC unless coupled with a separation technique (LC-MS). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed atomic-level structural information, including stereochemistry and conformation, purity assessment. | Provides unambiguous structural elucidation, non-destructive. | Relatively low sensitivity, complex spectra for large peptides, requires higher sample concentrations. |
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
This protocol outlines a general method for the purity analysis of a synthetic peptide.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[4]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point and can be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
The purity of the peptide is calculated by determining the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (ESI-MS)
This protocol is for confirming the molecular weight of the synthesized peptide.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Dilute the stock solution to a final concentration of 10-100 µM for direct infusion or LC-MS analysis.
-
-
MS Instrumentation:
-
An Electrospray Ionization (ESI) mass spectrometer is commonly used for peptide analysis.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the positive ion mode over a mass range appropriate for the expected molecular weight of the peptide.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the monoisotopic or average molecular weight of the peptide.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight to confirm the identity of the peptide.
-
Protocol 3: Structural Confirmation by NMR Spectroscopy
This protocol provides a general workflow for obtaining structural information on the synthesized peptide.
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified, lyophilized peptide in a suitable NMR buffer (e.g., 90% H₂O / 10% D₂O with a phosphate buffer at a specific pH). The concentration should typically be in the range of 0.5-2 mM.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Experiments:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as:
-
1D ¹H: To get a general overview of the sample.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information for 3D structure determination.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
-
-
Data Analysis:
-
Process and analyze the NMR spectra to assign the chemical shifts of the protons and carbons to specific atoms in the peptide sequence.
-
Use the NOE restraints to calculate the three-dimensional structure of the peptide.
-
Visualizations
Experimental Workflow for Peptide Purity Assessment
Caption: Workflow for peptide synthesis and subsequent purity assessment.
Logical Decision Tree for Synthesis Strategy
Caption: Decision tree for selecting a peptide synthesis strategy.
Signaling Pathway of a D-Amino Acid Containing Peptide
D-amino acid-containing peptides, such as analogs of dermorphin (which contains D-Alanine), are known to act as potent agonists for G-protein coupled receptors (GPCRs), like the mu-opioid receptor.[5][6][7] The incorporation of a D-amino acid can enhance receptor affinity and selectivity.
Caption: Simplified signaling pathway of a D-amino acid peptide agonist.
References
- 1. genomediscovery.org [genomediscovery.org]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. mdpi.com [mdpi.com]
- 4. chempep.com [chempep.com]
- 5. abbiotec.com [abbiotec.com]
- 6. Activation of Peripheral Mu-Opioid Receptors by Dermorphin [D-Arg2, Lys4] (1-4) amide Leads to Modality-preferred Inhibition of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Commercial Z-D-Tyr(Bzl)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The purity and quality of protected amino acids are paramount for the successful synthesis of peptides, directly impacting the yield, purity, and biological activity of the final product. Z-D-Tyr(Bzl)-OH (N-α-Benzyloxycarbonyl-O-benzyl-D-tyrosine) is a critical building block in the synthesis of peptides containing D-tyrosine residues, offering protection of both the alpha-amino and side-chain hydroxyl groups. This guide provides a comparative overview of this compound from commercial suppliers, supported by key quality control parameters and detailed experimental protocols for in-house verification.
Due to the limited availability of public data for this compound from multiple suppliers, this guide also includes data for the closely related and more commonly available Boc-D-Tyr(Bzl)-OH (N-α-tert-Butoxycarbonyl-O-benzyl-D-tyrosine) to provide a broader comparative context for researchers selecting a suitable protected D-tyrosine derivative.
Data Presentation: Comparison of Supplier Specifications
The following table summarizes the publicly available quality specifications for this compound and Boc-D-Tyr(Bzl)-OH from various commercial suppliers. Researchers should always refer to the lot-specific certificate of analysis for the most accurate data.
| Supplier | Product Name | Purity (by HPLC) | Optical Rotation ([α]D) | Melting Point (°C) | Appearance |
| Chengdu Aofei Biochemicals | This compound | >98% | Not Specified | Not Specified | White Powder |
| Chem-Impex | Boc-D-Tyr(Bzl)-OH | ≥ 98% | -29.5 ± 2.5º (c=1 in EtOH)[1] | 108-113[1] | White to off-white powder[1] |
| Sigma-Aldrich (Novabiochem) | Boc-D-Tyr(Bzl)-OH | ≥ 98.0% | -29.5 to -24.5° (c=2 in ethanol) | Not Specified | White to slight yellow to beige powder |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reproducible analytical data for protected amino acids. Below are standard protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy that can be adapted for the analysis of this compound and other protected tyrosine derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of protected amino acids. This method separates the main compound from potential impurities, such as starting materials or by-products of the synthesis.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A typical gradient would be from 30% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm and 254 nm.
-
Sample Preparation:
-
Prepare a stock solution of the protected amino acid in a 1:1 (v/v) mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure and identifying impurities.
-
Spectrometer: 400 MHz or higher.
-
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Fourier transform, phase correction, baseline correction, and integration. The chemical shifts should be referenced to the residual solvent peak.
Mandatory Visualization
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control assessment of a commercially supplied protected amino acid like this compound.
Caption: Quality control workflow for incoming protected amino acids.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in the Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS). The diagram below illustrates its incorporation into a growing peptide chain.
Caption: Incorporation of this compound in a Boc-SPPS workflow.
References
Safety Operating Guide
Navigating the Disposal of Z-D-Tyr(Bzl)-OH: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Z-D-Tyr(Bzl)-OH (N-α-Cbz-O-benzyl-D-tyrosine) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this protected amino acid, ensuring compliance with regulatory standards and fostering a secure research environment.
While a specific Safety Data Sheet (SDS) for the D-isomer was not located, the information presented is based on the SDS for its L-isomer counterpart, Z-L-Tyr(Bzl)-OH. Stereoisomers generally exhibit identical chemical and physical properties, and their disposal procedures are typically the same.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with appropriate safety measures to mitigate potential exposure risks. The substance may be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the respiratory tract, skin, and eyes.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear splash goggles or safety glasses.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: A lab coat or full suit is recommended to prevent skin contact.[1]
-
Respiratory Protection: In case of dust generation, a dust respirator should be used. For larger spills, a self-contained breathing apparatus may be necessary.[1]
Engineering Controls:
-
Work in a well-ventilated area. Use process enclosures or local exhaust ventilation to keep airborne levels below exposure limits.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for the related compound Z-L-Tyr(Bzl)-OH.
| Property | Value |
| Chemical Formula | C₂₄H₂₃NO₅ |
| Synonyms | Nα-Cbz-O-benzyl-L-tyrosine |
| Appearance | Solid |
Note: Detailed ecotoxicity and biodegradation toxicity data are largely unavailable, though the product and its degradation products are not classified as toxic.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as chemical waste in accordance with federal, state, and local environmental regulations.[1]
-
Waste Collection:
-
Place all solid this compound waste into a designated, clean, dry, and sealable container suitable for solid chemical waste.
-
Any materials used for cleaning up spills, such as absorbent pads and contaminated gloves, should also be placed in this container.
-
-
Spill Management:
-
Container Labeling and Storage:
-
Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Store the sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1] Do not store above 5°C (41°F).[1]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's EHS-approved hazardous waste management vendor.
-
Do not dispose of this chemical in the regular trash or pour it down the sink.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a secure and environmentally conscious research setting. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most comprehensive information.
References
Safe Handling and Disposal of Z-D-Tyr(Bzl)-OH: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the handling and disposal of Z-D-Tyr(Bzl)-OH. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory practices.
Operational Plan: From Receipt to Use
Proper handling of this compound begins upon its arrival in the laboratory. Adherence to these steps will minimize exposure and maintain the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any hazard warnings.
-
Storage: Store the container in a cool, dry, and well-ventilated area. The Safety Data Sheet (SDS) recommends storage at temperatures not exceeding 5°C (41°F)[1]. The container should be kept tightly closed to prevent contamination and absorption of moisture[1].
Engineering Controls and Personal Protective Equipment (PPE)
Due to the powdered nature of this compound, engineering controls and appropriate PPE are crucial to prevent inhalation and skin contact. While some safety data sheets may indicate no known hazards, a cautious approach is recommended[1].
Engineering Controls:
-
Use a chemical fume hood or a ventilated enclosure when weighing or transferring the powder to minimize dust generation[1].
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Splash-proof, conforming to EN166 or NIOSH standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. |
| Body Protection | Laboratory Coat / Full Suit | To prevent skin contact[1]. |
| Respiratory | Dust Respirator | Use in case of dust generation[1]. |
Handling Procedures
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including a spill kit, readily available.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or other ventilated enclosure to control dust.
-
Avoidance of Ignition Sources: Keep the chemical away from heat and sources of ignition[1].
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory area[1].
Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent contamination and exposure.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | 1. Alert personnel in the immediate area.2. Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.3. Use a scoop or brush to carefully transfer the spilled material and absorbent into a labeled waste container[1].4. Clean the spill area with a wet cloth or paper towel and dispose of it in the waste container. |
| Large Spill | 1. Evacuate the area and alert the appropriate safety personnel.2. If safe to do so, and if properly trained, follow the procedure for a small spill, using a shovel for larger quantities[1].3. A self-contained breathing apparatus may be necessary for large spills[1]. |
Disposal Plan
Proper disposal of this compound and associated waste is critical for environmental protection and regulatory compliance. Waste must be disposed of in accordance with federal, state, and local environmental control regulations[1].
Waste Segregation and Collection
-
Solid Waste:
-
Place excess or expired this compound, contaminated PPE (gloves, lab coats), and spill cleanup materials into a designated, clearly labeled, and sealed waste container for solid chemical waste.
-
-
Empty Containers:
-
Empty containers should be managed as chemical waste. If local regulations permit, triple-rinse the container with a suitable solvent, collect the rinsate as chemical waste, and then dispose of the container as non-hazardous waste.
-
Disposal Pathway
-
Non-Hazardous Solid Waste: Since this compound is not classified as a hazardous substance according to some regulations, it may be permissible to dispose of it as non-hazardous solid waste[1]. However, it is imperative to consult and adhere to your institution's specific waste disposal guidelines.
-
Contact Environmental Health and Safety (EHS): Always consult with your institution's EHS department to determine the appropriate disposal route. They can provide guidance on proper labeling, containerization, and pickup schedules for chemical waste.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
